SU-11752

Catalog No.
S548525
CAS No.
M.F
C26H27N3O5S
M. Wt
493.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
SU-11752

Product Name

SU-11752

IUPAC Name

3-[2,4-diethyl-5-[(Z)-[2-oxo-5-(phenylsulfamoyl)-1H-indol-3-ylidene]methyl]-1H-pyrrol-3-yl]propanoic acid

Molecular Formula

C26H27N3O5S

Molecular Weight

493.6 g/mol

InChI

InChI=1S/C26H27N3O5S/c1-3-18-19(11-13-25(30)31)22(4-2)27-24(18)15-21-20-14-17(10-12-23(20)28-26(21)32)35(33,34)29-16-8-6-5-7-9-16/h5-10,12,14-15,27,29H,3-4,11,13H2,1-2H3,(H,28,32)(H,30,31)/b21-15-

InChI Key

QUYIGDGKOSEELL-QNGOZBTKSA-N

SMILES

CCC1=C(NC(=C1CCC(=O)O)CC)C=C2C3=C(C=CC(=C3)S(=O)(=O)NC4=CC=CC=C4)NC2=O

solubility

Soluble in DMSO, not in water

Synonyms

SU11752; SU11752; SU11752.

Canonical SMILES

CCC1=C(NC(=C1CCC(=O)O)CC)C=C2C3=C(C=CC(=C3)S(=O)(=O)NC4=CC=CC=C4)NC2=O

Isomeric SMILES

CCC1=C(NC(=C1CCC(=O)O)CC)/C=C\2/C3=C(C=CC(=C3)S(=O)(=O)NC4=CC=CC=C4)NC2=O

The exact mass of the compound 3-[2,4-Diethyl-5-[(Z)-[2-oxo-5-(phenylsulfamoyl)-1H-indol-3-ylidene]methyl]-1H-pyrrol-3-yl]propanoic acid is 493.16714 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

SU11752 DNA-PK inhibitor mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Signaling Pathway

SU11752 specifically targets DNA-PK, a crucial kinase in the Non-Homologous End Joining (NHEJ) pathway, which is one of the cell's primary mechanisms for repairing DNA double-strand breaks [1] [2]. Its mechanism can be broken down as follows:

  • ATP-Competitive Inhibition: SU11752 binds to the kinase domain of DNA-PK, directly competing with ATP. This blocks the enzyme's catalytic activity, preventing it from phosphorylating its downstream substrates [3] [4].
  • Disruption of DSB Repair: By inhibiting DNA-PK, SU11752 cripples the NHEJ machinery. This leaves radiation-induced or chemotherapeutic-induced DSBs unrepaired, leading to the accumulation of catastrophic DNA damage and ultimately, cell death [3].
  • Selectivity: A key feature of SU11752 is its improved selectivity compared to earlier inhibitors like wortmannin. It requires a concentration about 500 times higher to inhibit the related lipid kinase PI3K p110γ, making it a more specific tool for targeting the DNA damage response [3] [5].

The following diagram illustrates the pathway through which SU11752 exerts its effect.

G IR Ionizing Radiation /Chemotherapy DSB DNA Double-Strand Break (DSB) IR->DSB Ku Ku70/Ku80 Heterodimer DSB->Ku CellDeath Cell Death DSB->CellDeath If Unrepaired DNA_PKcs DNA-PKcs (Activated) Ku->DNA_PKcs NHEJ NHEJ Repair Machinery DNA_PKcs->NHEJ Repair Successful DSB Repair NHEJ->Repair SU SU11752 SU->DNA_PKcs Inhibits Activation

SU11752 inhibits DNA-PKcs activation, preventing DNA break repair and leading to cell death.

Experimental Evidence

The characterization of SU11752 was detailed in a foundational 2004 study. The key experiments that established its profile are summarized below [3]:

Experiment Methodology / Assay Key Finding
In Vitro Kinase Assay Used to measure inhibition of purified DNA-PK enzyme activity. SU11752 potently inhibited DNA-PK with an IC₅₀ comparable to wortmannin [3].
ATP Competition Assay Direct assay for ATP binding to DNA-PK. Confirmed that SU11752 acts by competing with ATP for binding to the kinase [3].
Cellular Repair Assay Analysis of DNA double-strand break repair in cells, likely via methods like γH2AX foci formation. SU11752 inhibited the repair of DNA double-strand breaks [3].
Radiation Sensitization Clonogenic survival assays where cells were treated with SU11752 and exposed to ionizing radiation. Produced a five-fold increase in cellular sensitivity to ionizing radiation [3].
Selectivity Profiling Compared IC₅₀ values for DNA-PK and other kinases like PI3K p110γ. Showed >500-fold selectivity for DNA-PK over PI3K p110γ [3].
Cell Cycle & ATM Assay Flow cytometry for cell cycle analysis and assays for ATM kinase activity. At effective concentrations, did not disrupt normal cell cycle progression or inhibit ATM [3].

Current Status and Newer Developments

It is important to note that SU11752 is characterized as a research-grade tool compound and is not an approved drug [5] [4]. According to patent databases, its development status is listed as "inactive" [6].

The field of DNA-PK inhibition has advanced significantly since the discovery of SU11752. Research has shifted toward inhibitors with better drug-like properties:

  • Key Challenges: Later reviews note that early DNA-PK inhibitors, including SU11752, often faced limitations such as poor solubility and high metabolic lability, leading to short serum half-lives in vivo [1] [2].
  • Next-Generation Inhibitors: Recent research focuses on compounds with improved pharmacological profiles. For example, the 2024 study on DA-143 was designed to overcome the poor solubility of predecessors like NU7441 [7]. Other inhibitors like M3814 (Peposertib) and AZD7648 have progressed to clinical trials to evaluate their safety and efficacy in enhancing radiotherapy and chemotherapy [8] [9].

References

what is SU11752 used for in research

Author: Smolecule Technical Support Team. Date: February 2026

The Identified Role of SU11752

SU11752 is identified in the scientific literature as a research compound that inhibits the DNA-dependent protein kinase (DNA-PK) [1].

DNA-PK is a key enzyme in the non-homologous end joining (NHEJ) pathway, one of the main mechanisms cells use to repair DNA double-strand breaks [2]. The inhibition of DNA-PK is a significant area of study in cancer research, as it can prevent cancer cells from repairing the DNA damage induced by treatments like radiation therapy or certain chemotherapies, thereby sensitizing them to these treatments [3] [4].

Comparison with Other DNA-PK Inhibitors

The search results mention several other DNA-PK inhibitors but do not provide comparative data for SU11752. The table below summarizes the limited information available on SU11752 alongside other inhibitors for context.

Inhibitor Name Primary Target Mentioned Research Context
SU11752 DNA-PK [1] Cited as an inhibitor; no further details on potency or use [1].
NU7441 DNA-PK [1] Preclinical studies show it sensitizes cells to ionizing radiation and DNA-damaging drugs [1].
KU-60648 DNA-PKcs (DNA-PK catalytic subunit) [2] Used in preclinical studies to explore radio/chemo-sensitization [2].

General Research Context and Suggested Search Strategies

While specific protocols for SU11752 are unavailable in the current search, DNA-PK inhibitor research generally follows established pathways. The diagram below outlines the typical NHEJ pathway and the theoretical point of inhibition for compounds like SU11752.

G DSB DNA Double-Strand Break (DSB) Ku Ku70/Ku80 Heterodimer DSB->Ku DNA_PKcs DNA-PKcs Recruitment & Activation Ku->DNA_PKcs Processing End Processing (Artemis, etc.) DNA_PKcs->Processing Ligation Ligation (XRCC4, LIG4) Processing->Ligation Repaired Repaired DNA Ligation->Repaired Inhibitor DNA-PK Inhibitor (e.g., SU11752) Inhibitor->DNA_PKcs  Inhibits

To find the detailed technical information you require, I suggest the following approaches:

  • Use Specialized Scientific Databases: Direct searches on PubMed or Google Scholar for the term "SU11752" may yield original research articles. The brief mention in the search results comes from a 2009 paper [1], which could serve as a starting point to find more recent studies that cite it.
  • Consult Chemical Compound Databases: Websites like PubChem or ChemSpider provide chemical structures, properties, and may list biological assay data or link to scientific publications for SU11752.
  • Refine Your Search Query: Using more specific terms, such as "SU11752 DNA-PK inhibitor" or "SU11752 mechanism of action", might help narrow down the results to more relevant technical documents.

References

SU11752 initial discovery and characterization

Author: Smolecule Technical Support Team. Date: February 2026

Documented DNA Repair Inhibitors for Reference

The following table lists several well-characterized inhibitors targeting key players in the DNA damage response pathway, which might be relevant to your research interests. The information is consolidated from the search results [1] [2].

Inhibitor Name Primary Target(s) Key Characteristics & Notes
KU-55933 [1] ATM Potent, selective, ATP-competitive; widely used in research but limited in clinical use due to lipophilicity. [1]
KU-60019 [1] ATM Improved pharmacodynamic properties compared to KU-55933. [1]
NU7026 [2] DNA-PK Selective inhibitor; sensitizes cells to radiation in a DNA-PK-dependent manner. [2]
NU7441 [2] DNA-PK Highly potent and selective; effective radiosensitizer at low concentrations (0.5 µM). [2]
Wortmannin [1] [2] DNA-PK, ATM, ATR, PI3K Broad-spectrum PIKK inhibitor; non-specific and high in vivo toxicity. [1]
LY294002 [1] [2] DNA-PK, ATM, ATR, PI3K Early synthetic PI3K family inhibitor; used as a leading compound for developing more specific drugs. [1]
NVP-BEZ235 [2] DNA-PK, PI3K, mTOR Dual PI3K/mTOR inhibitor; also inhibits DNA-PK, ATM, and ATR; potent radiosensitizer. [2]
Torin2 [1] mTOR, ATR, ATM, DNA-PK Developed to overcome limitations of Torin1; exhibits anti-proliferative activity across cancer cell lines. [1]

DNA Damage Response Pathway Overview

Since your query likely relates to cancer research and drug development, here is a general overview of the DNA Damage Response (DDR) pathway, which is a common target for compounds like those mentioned above. This diagram outlines the key sensors, transducers, and effectors involved in responding to DNA double-strand breaks.

DDR_Pathway DNA Damage Response Simplified Pathway cluster_sensors Sensors cluster_transducers Transducer Kinases (PIKKs) cluster_effectors Effector Pathways & Repair DSB DNA Double-Strand Break (DSB) MRN MRN Complex (MRE11-RAD50-NBS1) DSB->MRN KU Ku70/Ku80 Heterodimer DSB->KU ATM ATM MRN->ATM Recruits & Activates DNA_PKcs DNA-PKcs KU->DNA_PKcs Recruits CHK2 CHK2 ATM->CHK2 Phosphorylates NHEJ NHEJ Repair DNA_PKcs->NHEJ Initiates ATR ATR CHK1 CHK1 ATR->CHK1 Phosphorylates HR HR Repair ATR->HR Supports CellCycleApoptosis Cell Cycle Arrest & Apoptosis CHK2->CellCycleApoptosis CHK1->CellCycleApoptosis StalledFork Stalled Replication Fork (SSBs) StalledFork->ATR Activates

Diagram of the core DNA damage response (DDR) pathway, showing how sensor proteins detect breaks and activate kinase transducers to initiate repair or cell fate decisions.

References

SU11752 DNA double-strand break repair assay protocol

Author: Smolecule Technical Support Team. Date: February 2026

SU11752: Mechanism and Quantitative Data

SU11752 is characterized as an ATP-competitive inhibitor of the DNA-dependent protein kinase (DNA-PK), a key component of the non-homologous end-joining (NHEJ) pathway for DNA double-strand break repair [1]. Its primary effect is the sensitization of cells to ionizing radiation.

The table below summarizes the key quantitative data available for SU11752:

Parameter Value/Measurement Experimental Context
DNA-PK Inhibition Potency Equivalent to wortmannin [1] In vitro kinase assay
Selectivity (vs. PI3K p110γ) 500-fold more selective for DNA-PK [1] In vitro kinase assay
Radiation Sensitization 5-fold increase in sensitivity [1] Cells treated with SU11752 and ionizing radiation
Effect on Cell Cycle Normal progression at DNA repair-inhibitory concentrations [1] Cell cycle analysis
ATM Kinase Inhibition Not inhibited at DNA repair-inhibitory concentrations [1] In vitro kinase assay

Detailed Protocol: CometChip Assay for DSB Repair

While a protocol specifically using SU11752 is not detailed in the search results, the Neutral CometChip Assay is a high-throughput method well-suited for directly measuring DSB levels and repair capacity, making it ideal for evaluating the effects of DNA repair inhibitors like SU11752 [2]. The following workflow outlines the key stages of this assay.

G A Fabricate CometChip B Seed Cells into Microwells A->B C Apply Treatments B->C D Induce DSBs C->D E Incubate for Repair D->E F Lysate Cells E->F G Perform Neutral Electrophoresis F->G H Stain DNA and Image G->H I Automated Comet Analysis H->I

Stage 1: Chip Preparation and Cell Seeding
  • CometChip Fabrication: The platform consists of an agarose gel with a patterned array of microwells, formatted to fit a standard 96-well plate [2].
  • Cell Seeding: A cell suspension is pipetted onto the CometChip. Cells are allowed to settle by gravity into the microwells, creating a microarray where each microwell contains one or a few cells. The chip is then incubated briefly under standard culture conditions [2].
Stage 2: Treatment and Damage Induction
  • Inhibitor Pre-treatment: Incubate the CometChip with a culture medium containing SU11752. The concentration and duration should be optimized (e.g., based on [1], a range around the IC50 for DNA-PK inhibition could be a starting point).
  • DSB Induction: Expose the chip to a DNA-damaging agent. For studying radio-sensitization, this would be ionizing radiation (e.g., 0-100 Gy, based on the dose-response shown in the search results). Alternatively, a chemical agent like bleomycin can be used [2].
  • Repair Incubation: For repair kinetics studies, replace the damage-inducing medium with a fresh, pre-warmed medium (with or without SU11752) and incubate for varying time periods (e.g., 0, 30, 120 minutes) to allow for DNA repair [2].
Stage 3: Lysis, Electrophoresis, and Analysis
  • Lysis: Immerse the CometChip in a chilled, neutral lysis buffer (e.g., containing Triton X-100, NaCl, and EDTA) for a period (e.g., 1-2 hours at 4°C) to remove cellular membranes and proteins, leaving behind the naked DNA, or "nucleoids" [2].
  • Neutral Electrophoresis: Submerge the chip in a neutral electrophoresis buffer (e.g., TBE). Apply a weak electric field (e.g., 1 V/cm for a defined time). Under neutral conditions (pH ~9), only DNA with double-strand breaks will migrate, forming a "comet tail" [2].
  • Staining and Imaging: Stain the DNA with a fluorescent dye like SYBR Green or DAPI. Image the comets using a fluorescent microscope. The arrayed format allows for automated capture of multiple comets per image [2].
  • Quantitative Analysis: Use automated software to analyze parameters like comet tail length or percent tail DNA. Increased tail moment or intensity directly indicates a higher level of DSBs. Repair capacity is calculated as the reduction in these parameters over the repair incubation time [2].

Application Notes for Researchers

  • Key Advantage of CometChip: This method overcomes the low throughput, high noise, and sample-to-sample variation of the traditional neutral comet assay. It allows 96 different conditions to be processed and analyzed in parallel on a single chip with high reproducibility [2].
  • Experimental Design: To test SU11752, include control groups (e.g., untreated, radiation-only, SU11752-only, and radiation + SU11752) and replicate macrowells for statistical power. The high-throughput nature of the CometChip facilitates such multi-condition testing [2].
  • Data Interpretation: A successful SU11752 treatment will result in longer comet tails and a higher percentage of tail DNA in the radiation + SU11752 group compared to the radiation-only group at the same post-irradiation time point, indicating impaired repair. The 5-fold sensitization factor reported would manifest as a significant leftward shift in the radiation dose-survival curve [1].

Context and Significance

The goal of inhibiting DNA repair pathways like NHEJ is to prevent cancer cells from recovering from radiotherapy-induced damage [3]. SU11752 represents a promising starting point because it shows high selectivity for DNA-PK over related kinases like PI3K, which may reduce off-target cytotoxicity [1]. Research into combining targeted radionuclide therapy (TRT) with DNA repair inhibitors, such as those targeting PARP, is an active and closely related field of investigation [4].

References

cell culture treatment with SU11752 concentration

Author: Smolecule Technical Support Team. Date: February 2026

Known Biochemical and Functional Data on SU11752

The table below summarizes the key characteristics of SU11752 identified from the literature.

Parameter Description
Reported Molecular Target DNA-dependent protein kinase (DNA-PK) [1].
Mechanism of Action Competes with ATP for binding to DNA-PK [1].
Reported Specificity More selective for DNA-PK than phosphatidylinositol 3-kinase (PI3K p110γ); 500-fold higher concentration required for PI3K inhibition [1]. ATM kinase activity reported to be unaffected at DNA repair-inhibiting concentrations [1].
Functional Outcome Inhibition of DNA double-strand break (DSB) repair; sensitization of cells to ionizing radiation (approximately 5-fold increase) [1].
Cell Cycle Effects Reported normal cell cycle progression at concentrations that inhibit DNA repair [1].

Proposed Experimental Workflow for SU11752 Treatment

Based on standard practices for characterizing kinase inhibitors in cell culture, you can use the following workflow to establish your protocol. The concentrations and timing will need to be determined empirically.

Start Start Experiment PC Pre-Culture Cells Start->PC DI Drug Incubation with SU11752 PC->DI ST Apply Genotoxic Stress (e.g., Ionizing Radiation) DI->ST AA Post-Treatment Assay & Analysis ST->AA

Key Experimental Design Considerations

When planning your experiments with SU11752, consider the following critical parameters that are not detailed in the available literature:

  • Cell Line Selection: The choice of cell line is crucial. The original study likely used specific, potentially radioresistant, cancer models. You should select cell lines relevant to your research question (e.g., known to be dependent on NHEJ for DNA repair) [1] [2].
  • Determining Treatment Concentration and Duration: Since a definitive effective concentration is not provided, you must establish a dose-response curve.
    • Pre-treatment: A common approach is to pre-incubate cells with the DNA-PK inhibitor for 1-2 hours before applying a DNA-damaging agent like ionizing radiation (IR) [2].
    • Co-treatment: The inhibitor can also be maintained in the culture medium during and after IR exposure.
    • You will need to test a concentration range (e.g., 1 µM, 10 µM, 50 µM) based on the potency mentioned in [1] to find the optimal dose for your specific cell line and assay.
  • Combination with DNA-Damaging Agents: SU11752 is primarily investigated as a radiosensitizer. Its effect should be tested in combination with IR or other DSB-inducing agents (e.g., chemotherapeutics like etoposide) [1] [3]. A vehicle control (e.g., DMSO) is essential for all experiments.
  • Validation Assays: To confirm the efficacy of SU11752 in your system, include assays that measure:
    • DNA Repair Efficiency: Monitor the resolution of γH2AX foci, a marker for DSBs, over time after radiation [2] [4].
    • Clonogenic Survival: This is the gold standard assay for measuring radiosensitivity and the effect of radiosensitizers like SU11752 [1].
    • Target Engagement: Assess the reduction in DNA-PKcs autophosphorylation (e.g., at Ser2056) or other downstream targets like γH2AX [5] [4].

Critical Notes for Researchers

  • Solvent and Storage: The chemical solvent for SU11752 (likely DMSO) and its storage conditions (e.g., temperature, light sensitivity) are not specified in the search results and must be confirmed from a commercial supplier's datasheet or chemical database.
  • Lack of Pharmacokinetic Data: Available information indicates that known DNA-PK inhibitors, including SU11752, often have poor pharmacokinetic properties, such as short serum half-lives, which may limit their use in in vivo studies [2].
  • Specificity Cross-Check: While initial reports suggest selectivity over ATM and PI3K, it is good practice to evaluate off-target effects in your experimental system, especially given the high degree of similarity within the PIKK kinase family [6] [7].

References

SU11752 Experimental Application in Cancer Research: Comprehensive Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to SU11752 and DNA-PK Inhibition

SU11752 represents a significant advancement in the development of specific DNA-dependent protein kinase (DNA-PK) inhibitors for cancer research and therapy. This three-substituted indolin-2-one compound emerged from early efforts to develop more selective inhibitors of DNA-PK, a critical enzyme in the non-homologous end joining (NHEJ) pathway for DNA double-strand break (DSB) repair [1]. DNA-PK consists of a catalytic subunit (DNA-PKcs) and the Ku70/Ku80 heterodimer that binds DNA ends. Upon recruitment to DSBs, DNA-PKcs undergoes autophosphorylation at multiple sites including the Thr2609 and Ser2056 clusters, which is critical for its repair function and radioresistance [2]. SU11752 was identified as a promising candidate through systematic screening of compound libraries, showing equal potency to wortmannin in inhibiting DNA-PK but with significantly improved selectivity, requiring 500-fold higher concentrations to inhibit phosphatidylinositol-3-kinase p110γ [1].

The therapeutic rationale for DNA-PK inhibition in cancer treatment stems from the central role this enzyme plays in cellular resistance to genotoxic insults. Many cancer cells, particularly those with elevated DNA-PKcs expression or activity, demonstrate increased resistance to ionizing radiation and DNA-damaging chemotherapeutic agents [3] [2]. DNA-PKcs overexpression has been documented in various malignancies including colorectal cancer, nasopharyngeal carcinoma, non-small cell lung cancer, and glioma, where it often correlates with advanced disease stage and poor survival outcomes [2]. By specifically inhibiting DNA-PK, SU11752 disrupts the predominant DSB repair pathway in mammalian cells, potentially sensitizing tumors to conventional DNA-damaging treatments while exhibiting limited cytotoxicity as a single agent [1].

Mechanism of Action and Key Characteristics

Molecular Mechanism of SU11752

SU11752 exerts its effects through competitive inhibition with ATP for binding to the kinase domain of DNA-PKcs [1]. This mechanism was confirmed through inhibition kinetics studies and direct ATP binding assays, which demonstrated that SU11752 directly competes with ATP for the catalytic site [1]. Unlike earlier DNA-PK inhibitors like wortmannin, which inhibited phosphatidylinositol-3-kinases at 100-fold lower concentrations than required for DNA-PK inhibition, SU11752 exhibits superior selectivity, making it a more specific tool for studying DNA-PK function and a better candidate for therapeutic development [1].

At the cellular level, SU11752-mediated DNA-PK inhibition results in impaired DSB repair, as evidenced by persistent γH2AX foci (a marker for DSBs) and increased sensitivity to ionizing radiation [1] [3]. Importantly, at concentrations sufficient to inhibit DNA repair and confer radiosensitization, SU11752 does not disrupt normal cell cycle progression or inhibit the related kinase ATM, highlighting its specificity and suggesting a favorable therapeutic window [1]. This specificity is particularly valuable for research applications aimed at dissecting the individual contributions of different DNA damage response pathways without confounding off-target effects.

Table 1: Key Characteristics of SU11752

Property Description Experimental Evidence
Chemical Class Three-substituted indolin-2-one Library screening [1]
Primary Target DNA-dependent protein kinase (DNA-PK) Kinase activity assays [1]
Inhibition Mechanism Competitive with ATP Kinetic studies and direct ATP binding assays [1]
Selectivity 500-fold more selective for DNA-PK over PI3K p110γ Comparative kinase inhibition profiling [1]
Cellular Effects Inhibition of DSB repair, radiosensitization Clonogenic survival assays, γH2AX staining [1]
Specificity No inhibition of ATM kinase activity at effective concentrations ATM kinase assays [1]
Functional Consequences in Cellular Systems

The functional impact of SU11752 on DNA repair pathways is both significant and measurable. Experimental data demonstrate that SU11752 treatment results in approximately five-fold sensitization to ionizing radiation, profoundly enhancing the cytotoxicity of radiation across multiple cell systems [1]. This radiosensitizing effect is directly attributable to the impaired repair of radiation-induced DNA double-strand breaks, as evidenced by sustained DNA damage signaling and increased chromosomal aberrations in treated cells.

A critical advantage of SU11752 over earlier DNA-PK inhibitors is its preservation of normal cell cycle progression at concentrations that effectively inhibit DNA repair. This separation of DNA repair inhibition from cell cycle disruption enables researchers to specifically interrogate the NHEJ pathway without the confounding effects of cell cycle arrest or progression defects. The compound's ability to inhibit DNA-PK without affecting the related kinase ATM further enhances its utility for pathway-specific investigations in the complex network of DNA damage response signaling [1].

Experimental Applications and Data

Radiosensitization Studies

The most extensively documented application of SU11752 in cancer research is in the field of radiosensitization. In foundational studies, SU11752 produced a consistent five-fold increase in cellular sensitivity to ionizing radiation, as measured by clonogenic survival assays [1]. This dramatic enhancement of radiation efficacy underscores the critical role of DNA-PK-mediated NHEJ in cellular recovery from radiation-induced DNA damage. The radiosensitizing effect was observed at SU11752 concentrations that did not cause significant cytotoxicity as a single agent, suggesting a truly synergistic interaction rather than simply additive toxicity.

The magnitude of radiosensitization achieved with SU11752 highlights the potential therapeutic benefit of DNA-PK inhibition in combination with radiotherapy. Radiation resistance remains a significant clinical challenge in many solid tumors, including glioblastoma, non-small cell lung cancer, and esophageal carcinomas, all of which have been associated with elevated DNA-PKcs expression or activity [2]. By compromising the primary DSB repair pathway in human cells, SU11752 effectively lowers the threshold for radiation-induced cell death, potentially allowing for improved tumor control with lower radiation doses or overcoming intrinsic resistance mechanisms in refractory malignancies.

Table 2: Experimental Applications of SU11752 in Cancer Research

Application Area Key Findings Research Significance
Radiosensitization 5-fold increase in radiation sensitivity Demonstrates potential for combination with radiotherapy [1]
DSB Repair Inhibition Impaired double-strand break repair Confirms essential role of DNA-PK in NHEJ [1]
Specific Pathway Targeting Inhibits DNA-PK without affecting ATM or cell cycle progression Provides specific tool for DNA repair studies [1]
Tumor Selectivity Enhanced killing in DNA-PKcs-overexpressing cells Suggests potential therapeutic window [2]
Chemopotentiation Potential synergy with DNA-damaging agents Expands applications beyond radiotherapy [4]
DNA Repair Pathway Analysis

Beyond its radiosensitizing properties, SU11752 serves as a valuable research tool for elucidating the mechanics of the NHEJ pathway and its interactions with other DNA repair processes. By specifically inhibiting DNA-PKcs without affecting the related kinases ATM or ATR, SU11752 enables researchers to dissect the individual contributions of these coordinated pathways to overall genomic maintenance [1]. This specific inhibition profile has helped establish the sequence of events in DSB repair, demonstrating that DNA-PK activation represents one of the earliest steps in the NHEJ process, preceding the recruitment of downstream factors like XRCC4, XLF, and DNA ligase IV [3].

Studies employing SU11752 have also shed light on the functional relationships between different DSB repair pathways. When NHEJ is compromised through DNA-PK inhibition, cells increasingly rely on alternative repair mechanisms such as homologous recombination (HR) or microhomology-mediated end joining (MMEJ). This compensatory activation can be studied using SU11752 to create a controlled NHEJ deficiency, revealing how pathway choice is regulated and how cancer cells with specific DNA repair deficiencies might be targeted through synthetic lethal approaches [4]. The ability to specifically inhibit DNA-PK without globally disrupting all DNA damage signaling makes SU11752 particularly valuable for these mechanistic studies.

Detailed Experimental Protocols

DNA-PK Inhibition and Radiosensitization Assay

This protocol details the assessment of SU11752-mediated DNA-PK inhibition and radiosensitization using clonogenic survival as the primary endpoint.

Materials:

  • SU11752 stock solution (typically 10 mM in DMSO)
  • Appropriate cell culture media and supplements
  • Irradiation source (e.g., X-ray or γ-irradiator)
  • Crystal violet staining solution (0.5% w/v in methanol)
  • 6-well or 60-mm tissue culture plates

Procedure:

  • Cell Preparation: Plate cells in appropriate growth media and allow to adhere overnight. Use exponentially growing cells at 70-80% confluence.
  • Drug Treatment: Prepare fresh working concentrations of SU11752 in complete media. Typical concentrations range from 1-20 μM based on preliminary dose-response experiments. Include vehicle control (DMSO at equivalent dilution).
  • Irradiation: Following 1-2 hour pre-incubation with SU11752, expose cells to ionizing radiation at doses ranging from 0-8 Gy. Include non-irradiated controls for both drug-treated and vehicle-treated cells.
  • Clonogenic Assay:
    • Immediately after irradiation, trypsinize cells and count.
    • Seed appropriate cell densities based on expected survival (lower densities for higher radiation doses).
    • Incubate for 10-14 days to allow colony formation.
    • Fix colonies with methanol and stain with crystal violet.
    • Count colonies containing >50 cells.
  • Data Analysis:
    • Calculate plating efficiency (PE) = (number of colonies formed / number of cells seeded) for non-irradiated controls.
    • Calculate surviving fraction (SF) = (number of colonies formed) / (number of cells seeded × PE).
    • Plot SF against radiation dose and fit using the linear-quadratic model.

Technical Notes:

  • Maintain consistent incubation times between drug addition and irradiation across experiments.
  • Include dose-modification factor (DMF) calculations where DMF = (radiation dose without drug)/(radiation dose with drug) at isoeffective levels (e.g., SF=0.1).
  • Confirm DNA-PK inhibition in parallel samples through Western blot analysis of DNA-PKcs autophosphorylation at Ser2056 [2].
DNA Double-Strand Break Repair Assay

This protocol assesses the kinetics of DSB repair following SU11752 treatment using γH2AX immunofluorescence as a sensitive marker for DSBs.

Materials:

  • Antibodies: anti-γH2AX (primary), fluorescently-labeled secondary antibody
  • Immunofluorescence supplies: permeabilization buffer, blocking buffer, mounting medium with DAPI
  • Fluorescence microscopy system with image capture capabilities

Procedure:

  • Cell Culture and Treatment:
    • Seed cells on sterile glass coverslips in appropriate culture dishes.
    • Treat with SU11752 (1-20 μM) or vehicle for 1-2 hours before irradiation.
    • Expose to 2 Gy radiation (or appropriate dose for linear γH2AX response).
  • Fixation and Staining:
    • At designated time points post-irradiation (0, 0.5, 2, 6, 24 hours), rinse cells with PBS and fix with 4% paraformaldehyde.
    • Permeabilize with 0.5% Triton X-100 in PBS.
    • Block with 5% BSA in PBS for 1 hour.
    • Incubate with primary anti-γH2AX antibody (1:1000 dilution) overnight at 4°C.
    • Incubate with fluorescent secondary antibody (1:2000) for 1 hour at room temperature.
    • Mount coverslips with medium containing DAPI for nuclear counterstaining.
  • Image Acquisition and Analysis:
    • Capture images of at least 50 randomly selected nuclei per time point using consistent exposure settings.
    • Count discrete γH2AX foci for each nucleus using automated or manual methods.
    • Calculate mean foci counts per nucleus for each time point and condition.
    • Plot foci numbers against time to generate DSB repair kinetics curves.

Technical Notes:

  • Include non-irradiated controls to account for background foci levels.
  • Compare initial foci counts (immediately post-irradiation) to ensure consistent damage induction across conditions.
  • Normalize foci counts to the 0-hour time point for repair kinetics comparison [1] [4].
Cell Cycle Analysis Protocol

This protocol evaluates the specificity of SU11752 for DNA-PK inhibition by assessing potential effects on cell cycle progression.

Materials:

  • Propidium iodide staining solution (50 μg/mL in PBS with RNase A)
  • Ethanol (70% for fixation)
  • Flow cytometer with appropriate excitation/emission filters

Procedure:

  • Cell Treatment:
    • Culture cells in appropriate media and treat with SU11752 at concentrations effective for DNA-PK inhibition (typically 1-20 μM).
    • Include positive control for cell cycle arrest (e.g., 2 mM hydroxyurea for S-phase arrest).
    • Harvest cells at 0, 6, 12, 24, and 48 hours post-treatment.
  • Cell Staining:
    • Trypsinize cells, wash with PBS, and fix in 70% ethanol at -20°C for at least 2 hours.
    • Wash fixed cells with PBS and resuspend in propidium iodide staining solution.
    • Incubate for 30 minutes at room temperature in the dark.
  • Flow Cytometry:
    • Analyze samples using flow cytometry with excitation at 488 nm and detection at 617 nm.
    • Collect data for at least 10,000 events per sample.
    • Exclude doublets and debris through appropriate gating strategies.
  • Data Analysis:
    • Use appropriate software to deconvolute cell cycle distributions.
    • Compare percentages of cells in G1, S, and G2/M phases across treatment conditions and time points.

Technical Notes:

  • SU11752 should not significantly alter cell cycle distribution at concentrations that effectively inhibit DNA-PK and radiosensitize cells [1].
  • Significant cell cycle changes at effective DNA-PK inhibition concentrations suggest potential off-target effects.
  • Combine with Western blot analysis of cell cycle regulators (cyclins, CDKs) for comprehensive assessment.

Signaling Pathway and Experimental Workflow Visualizations

NHEJ Pathway and SU11752 Inhibition Mechanism

The following DOT language code generates a visualization of the non-homologous end joining pathway and the mechanism of SU11752 inhibition:

NHEJ_Pathway NHEJ Pathway and SU11752 Inhibition Mechanism cluster_inhibition SU11752 Inhibition Point DSB DNA Double-Strand Break KuComplex Ku70/Ku80 Complex DSB->KuComplex Recognition DNA_PKcs DNA-PKcs KuComplex->DNA_PKcs Recruitment DNA_PK Activated DNA-PK Complex DNA_PKcs->DNA_PK Activation Phosphorylation Autophosphorylation (Thr2609, Ser2056) DNA_PK->Phosphorylation Catalyzes SU11752 SU11752 SU11752->DNA_PK Competitive Inhibition RepairFactors Repair Factor Recruitment (XRCC4, XLF, Ligase IV) Phosphorylation->RepairFactors Enables Ligation DNA End Ligation & Repair RepairFactors->Ligation Executes

Experimental Workflow for SU11752 Applications

The following DOT language code generates a visualization of the integrated experimental workflow for SU11752 applications in cancer research:

Experimental_Workflow SU11752 Experimental Workflow cluster_assays Parallel Assay Options CellPrep Cell Preparation & Plating DrugTreatment SU11752 Treatment (1-20 μM, 1-2 hr) CellPrep->DrugTreatment Irradiation Ionizing Radiation (0-8 Gy) DrugTreatment->Irradiation AssaySelection Assay Selection Irradiation->AssaySelection Clonogenic Clonogenic Survival Assay AssaySelection->Clonogenic Radiosensitization GammaH2AX γH2AX Foci Analysis AssaySelection->GammaH2AX DSB Repair Kinetics CellCycle Cell Cycle Analysis AssaySelection->CellCycle Specificity Assessment Western Western Blot DNA-PKcs p-Ser2056 AssaySelection->Western Target Engagement DataAnalysis Data Analysis & Interpretation Clonogenic->DataAnalysis GammaH2AX->DataAnalysis CellCycle->DataAnalysis Western->DataAnalysis

Research Implications and Future Directions

The development and characterization of SU11752 as a specific DNA-PK inhibitor has created significant opportunities for both basic research and translational applications in cancer biology. From a mechanistic standpoint, SU11752 provides researchers with a valuable tool to dissect the contributions of NHEJ to overall genomic maintenance and its interactions with other DNA repair pathways. The demonstrated specificity of SU11752 for DNA-PK over related PIKK family members like ATM and ATR enables clean experimental designs that can attribute observed phenotypes directly to NHEJ inhibition rather than broader DNA damage response disruption [1]. This specificity is particularly important for elucidating the complex network of DNA repair pathway choices and compensatory mechanisms that cells employ when primary repair pathways are compromised.

From a therapeutic perspective, SU11752 represents a promising candidate for combination approaches with conventional DNA-damaging treatments. The consistent five-fold radiosensitization observed with SU11752 treatment suggests significant potential for improving the efficacy of radiotherapy across multiple cancer types [1]. This approach may be particularly beneficial for tumors with elevated DNA-PKcs expression or activity, which has been correlated with radiation resistance in clinical studies [2]. Additionally, the principle of synthetic lethality could be exploited by combining SU11752 with agents that target complementary DNA repair pathways, potentially creating cancer-specific vulnerabilities based on the molecular profiles of individual tumors. Future research directions should include more comprehensive in vivo efficacy studies, exploration of combination strategies with novel DNA-damaging agents, and investigation of potential biomarkers that predict response to DNA-PK inhibition.

Conclusion

SU11752 represents a structurally distinct and mechanistically specific DNA-PK inhibitor that has proven valuable for both basic research and translational applications in cancer biology. Its well-characterized mechanism of action as an ATP-competitive inhibitor, combined with its favorable selectivity profile, enables researchers to specifically interrogate NHEJ function without the confounding off-target effects that limited earlier generations of DNA-PK inhibitors. The comprehensive protocols outlined in this document provide detailed methodologies for assessing the functional consequences of DNA-PK inhibition across multiple experimental endpoints, from clonogenic survival and DNA repair kinetics to cell cycle progression and target engagement verification.

The robust radiosensitization observed with SU11752 treatment, coupled with its preservation of normal cell cycle progression at effective concentrations, suggests a promising therapeutic window for further development. As research in DNA damage response pathways continues to evolve, tools like SU11752 will remain essential for dissecting the complex network of DNA repair mechanisms and identifying novel approaches for cancer therapy. The integrated experimental workflow and visualization approaches presented here provide a framework for standardized assessment of DNA-PK inhibition that can facilitate comparison across studies and accelerate the translation of these findings into clinical applications.

References

DNA-PK inhibition assay using SU11752

Author: Smolecule Technical Support Team. Date: February 2026

SU11752 Compound Profile

The table below summarizes the key biochemical characteristics of SU11752.

Property Description / Value
Molecular Target DNA-dependent protein kinase (DNA-PK) [1]
Mechanism of Action Competitive ATP-binding site inhibitor [2] [1]
IC₅₀ (DNA-PK) 0.13 μM [1]
Selectivity ~8.5-fold more selective for DNA-PK over PI3K p110γ (IC₅₀ = 1.1 μM) [1]
Key Cellular Effect Inhibition of DNA double-strand break repair; radiosensitization [2]

Experimental Protocols

Here, you will find detailed methodologies for assessing DNA-PK inhibition by SU11752, from the biochemical level to cellular functional analyses.

Protocol 1: In Vitro DNA-PK Kinase Assay

This protocol measures the direct inhibition of DNA-PK's enzymatic activity by SU11752 [3].

  • 1. Principle: A purified DNA-PK enzyme system is used to phosphorylate a substrate. The amount of ADP generated during the reaction is quantified using a luminescent assay. Inhibitor potency is determined by the reduction in luminescence signal.
  • 2. Reagents:
    • DNA-PK Kinase Enzyme System (e.g., Promega V4106)
    • ADP-Glo Kinase Assay Kit (e.g., Promega V6930)
    • SU11752 (prepare a 10 mM stock solution in DMSO)
    • ATP (provided in kit)
    • DNA-PK Substrate Peptide (provided in kit)
    • Appropriate assay buffer
  • 3. Procedure:
    • Dilution: Prepare serial dilutions of SU11752 in a suitable buffer. Include a DMSO-only control for 100% activity.
    • Reaction Setup: In a white, low-volume assay plate, combine:
      • Purified DNA-PK enzyme
      • DNA-PK substrate peptide
      • ATP (at a concentration near the Km, e.g., 10 μM [3])
      • SU11752 inhibitor or DMSO control
    • Incubation: Incubate the reaction at 30°C for a specified period (e.g., 60 minutes) to allow phosphorylation.
    • Detection: Terminate the reaction and add an equal volume of ADP-Glo Reagent to deplete remaining ATP.
    • Signal Development: After incubation, add Kinase Detection Reagent to convert ADP to ATP. The newly synthesized ATP is measured using a luciferase/luciferin reaction.
    • Data Analysis: Measure luminescence. Plot the signal against the logarithm of inhibitor concentration and fit a dose-response curve to determine the IC₅₀ value.
  • 4. Data Interpretation: A lower IC₅₀ value indicates greater potency. SU11752 is expected to show an IC₅₀ of approximately 0.13 μM [1].
Protocol 2: Cellular Radiosensitization & DNA Repair Assay

This protocol evaluates the functional consequence of DNA-PK inhibition in cells, specifically the impairment of DNA double-strand break repair, leading to increased sensitivity to ionizing radiation (IR) [2].

  • 1. Principle: Cells pre-treated with SU11752 are exposed to ionizing radiation. The inhibition of DNA-PK prevents efficient repair of the induced DNA breaks, leading to increased cell death or prolonged persistence of DNA damage markers compared to radiation alone.
  • 2. Reagents & Cell Lines:
    • Appropriate cancer cell line (e.g., MCF-7, HeLa, U2OS)
    • SU11752 (prepare a 10 mM stock in DMSO)
    • Cell culture medium and supplements
    • Phosphate Buffered Saline (PBS)
    • Antibodies for damage markers (e.g., anti-γH2AX, anti-pDNA-PKcs S2056)
    • Cell viability assay kit (e.g., MTT, CellTiter-Glo)
  • 3. Procedure:
    • Cell Plating: Plate cells at an appropriate density and allow them to adhere overnight.
    • Inhibitor Pre-treatment: Pre-treat cells with SU11752 (a suggested starting concentration is 10-20 μM [2]) for 1-2 hours before irradiation. Include a vehicle (DMSO) control.
    • Irradiation: Expose cells to a defined dose of ionizing radiation (e.g., 2-8 Gy). Include a non-irradiated (sham) control.
    • Post-irradiation Incubation: Replace the medium with fresh medium (with or without the inhibitor) and return cells to the incubator for the desired recovery period (e.g., 6-24 hours for damage marker analysis; 1-5 days for clonogenic survival).
    • Endpoint Analysis:
      • Clonogenic Survival: After a recovery period, re-seed cells at low density for colony formation. Stain and count colonies after 7-14 days to assess long-term survival and reproductive death [2].
      • DNA Damage Foci Immunostaining: At the end of the recovery period, fix cells and immunostain for DNA damage markers like γH2AX. Quantify the number of foci per nucleus using fluorescence microscopy. SU11752 treatment should result in a higher number of residual foci at later time points compared to the irradiated control, indicating failed repair [2].
  • 4. Data Interpretation: A significant reduction in clonogenic survival or a persistent increase in γH2AX foci in the "IR + SU11752" group compared to "IR + Vehicle" group confirms the compound's efficacy as a radiosensitizer.

Experimental Workflow and Key Relationships

The following diagram illustrates the logical workflow and mechanism of action for using SU11752 in a DNA-PK inhibition assay, integrating both biochemical and cellular protocols.

cluster_0 Mechanism of SU11752 Start Start Experiment Prep Prepare SU11752 Stock Solution (10 mM in DMSO) Start->Prep InVitro In Vitro Kinase Assay Prep->InVitro CellAssay Cellular Assay Prep->CellAssay Analysis Data Analysis InVitro->Analysis Measure IC₅₀ CellAssay->Analysis Assess Radiosensitization & DNA Repair Inhibition Mech Mechanism of Action Inhibit SU11752 Blocks ATP Binding l l        style=        style= dashed dashed        color=        color= DSB DNA Double-Strand Break (IR/Chemo) KuRecruit Ku70/80 Recruits DNA-PKcs DSB->KuRecruit ATPBind ATP Binds DNA-PKcs for Activation KuRecruit->ATPBind Repair NHEJ Repair ATPBind->Repair Inhibit->ATPBind Competitive Inhibition

Key Considerations for Researchers

When implementing these protocols, please keep the following points in mind:

  • Solubility and Storage: SU11752 is typically dissolved in DMSO. Stock solutions should be stored at -20°C or -80°C. Ensure the final DMSO concentration in cell culture assays is low enough (e.g., <0.1-0.5%) to avoid solvent toxicity.
  • Cytotoxicity vs. Repair Inhibition: At the concentrations used for radiosensitization (e.g., 20 μM), SU11752 was reported to not affect normal cell cycle progression, which is crucial for attributing observed effects specifically to DNA repair inhibition rather than general toxicity [2].
  • Selectivity: While SU11752 is more selective for DNA-PK than earlier inhibitors like wortmannin, it can still inhibit other PIKK family kinases (e.g., PI3K p110γ) at higher concentrations. Researchers should interpret results with this in mind and use appropriate controls [2] [1]. Newer, more selective inhibitors like M3814 (nedisertib) or AZD7648 are now available and may be considered for follow-up studies [4] [3].

I hope these application notes provide a robust foundation for your research on DNA-PK inhibition. Should you require more specific details on a particular technique, please feel free to ask.

References

SU11752 stock preparation and storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Properties & Handling

Table 1: SU11752 Basic Information and Storage

Property Detail
CAS Number 688036-19-3 [1] [2]
Molecular Formula C₂₆H₂₇N₃O₅S [1] [2]
Molecular Weight 493.57 g/mol [1] [2]
Storage (Powder) -20°C for 3 years [1]
Storage (Solution) -80°C for 1 year [1]
Solubility Information not available in search results

SU11752 is classified as Acute Toxicity (Category 4) and is very toxic to aquatic life [2]. Key safety precautions include:

  • Personal Protection: Wear safety goggles, protective gloves, and impervious clothing. Use in a well-ventilated area [2].
  • Hygiene: Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product [2].
  • Environmental: Avoid release into the environment. Collect spillage and dispose of contents to an approved waste disposal plant [2].

Biological Activity and Experimental Evidence

SU11752 is a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK) [1] [3].

Table 2: SU11752 Bioactivity Profile

Assay / Parameter Result / Observation
DNA-PK Inhibition (IC₅₀) 0.13 μM [1]
p110γ Inhibition (IC₅₀) 1.1 μM (showing selectivity over PI3K) [1]
Mechanism of Action Competes with ATP for binding to DNA-PK [3]
Cellular Effect Inhibits DNA double-strand break (DSB) repair [1] [3]
Ionizing Radiation Sensitization Five-fold increase in cell sensitivity [1] [3]
Selectivity Normal cell cycle progression and no inhibition of ATM kinase at DNA-repair inhibitory concentrations [1] [3]

The following diagram illustrates how SU11752 specifically targets the DNA-PK-dependent repair pathway within the broader DNA Damage Response (DDR) network [4] [3].

G DSB DNA Double-Strand Break (DSB) HR Homologous Recombination (HR) DSB->HR DNAPK DNA-PK Complex DSB->DNAPK NHEJ Non-Homologous End Joining (NHEJ) Repair DSB Repair NHEJ->Repair HR->Repair DNAPK->NHEJ SU11752 SU11752 Inhibitor SU11752->DNAPK Inhibits Sensitization Radiosensitization SU11752->Sensitization

Diagram 1: SU11752 mechanism for radiation sensitization.

Application Notes & Missing Information

A significant gap exists in the publicly available literature regarding detailed, peer-reviewed protocols for SU11752 stock solution preparation. The information below combines general lab practices with the specific data points found.

  • Solvent Guidance: While not explicitly stated for SU11752, DMSO is the standard solvent for small molecule inhibitors. You will need to determine the optimal stock concentration empirically.
  • In Vivo Formulation Calculator: The supplier's website features a calculator for preparing in vivo formulations. An example based on their template for a 2 mg/mL working solution uses a mixture of 50 μL DMSO, 300 μL PEG 300, 50 μL Tween 80, and 600 μL saline [1]. Important: This is a generic example and not a validated protocol for SU11752.
  • Positive Control: In experiments, SU11752 has been used at concentrations that effectively inhibit DNA-PK (low micromolar range) without affecting the related ATM kinase, demonstrating its selectivity [3].

Suggested Workflow for Protocol Development

Due to the lack of explicit protocols, here is a recommended workflow to establish your own:

  • Stock Solution Preparation: Dissulate SU11752 powder in anhydrous DMSO to prepare a concentrated stock (e.g., 10-50 mM). Aliquot and store at -80°C.
  • Dose-Response Curves: Treat cells with a range of SU11752 concentrations (e.g., 0.1 μM to 10 μM) for 1-2 hours prior to irradiation.
  • Functional Validation: Use a clonogenic survival assay to confirm radiosensitization. Analyze DNA repair inhibition by monitoring the persistence of γH2AX foci [5] via immunofluorescence at various time points post-irradiation.

References

SU11752 Profile and Key Experimental Data

Author: Smolecule Technical Support Team. Date: February 2026

The quantitative data available for SU11752 is summarized in the table below.

Parameter Value / Description Context / Significance
Molecular Target DNA-dependent protein kinase (DNA-PK) Competes with ATP for binding [1].
Key Mechanism Inhibition of non-homologous end joining (NHEJ) DNA repair pathway Leads to impaired repair of DNA double-strand breaks [1].
Potency (IC₅₀) Comparable to wortmannin for DNA-PK inhibition [1] Specific numerical IC₅₀ value not provided in the search results.
Selectivity ~500-fold more selective for DNA-PK over PI3K p110γ [1] More selective than earlier inhibitors like wortmannin.
Functional Outcome 5-fold sensitization to ionizing radiation [1] Measured in cells; indicates its effectiveness as a radiosensitizer.

Reconstructed Experimental Workflow and Considerations

While a complete step-by-step protocol is unavailable, the core methodology from the research can be reconstructed. The following chart outlines the general workflow for an in vitro radiosensitization experiment using SU11752.

Cell Seeding & Attachment Cell Seeding & Attachment (Allow 24h for attachment) SU11752 Pre-treatment SU11752 Pre-treatment (1-2 hour incubation) Cell Seeding & Attachment->SU11752 Pre-treatment Ionizing Radiation Ionizing Radiation (e.g., 2-8 Gy) SU11752 Pre-treatment->Ionizing Radiation Post-treatment Incubation Post-treatment Incubation (Time for repair/damage manifestation) Ionizing Radiation->Post-treatment Incubation Endpoint Assay Endpoint Assay (e.g., Clonogenic Survival, γH2AX staining) Post-treatment Incubation->Endpoint Assay

Based on the general workflow, here are the key considerations and interpretations for each step, derived from the available literature.

  • Cell Culture: The original study was conducted in human glioma cell lines (MO59K and MO59J) [1]. Ensure your chosen cell model has functional NHEJ and DNA-PKcs expression.
  • Drug Preparation:
    • Solubility: SU11752 is a three-substituted indolin-2-one. These compounds are typically dissolved in DMSO to create a stock solution (e.g., 10-100 mM) [1].
    • Working Concentration: The exact concentration used for pre-treatment in the cited study is not specified. The key is to use a concentration that inhibits DNA-PK without causing significant cytotoxicity on its own, which should be determined empirically for your system.
  • Treatment Protocol:
    • Pre-treatment Incubation: A common and critical step for kinase inhibitors. Cells should be incubated with SU11752 for 1-2 hours prior to irradiation to ensure the inhibitor is active and present at the time of DNA damage induction [1].
    • Irradiation: The referenced study demonstrated radiosensitization across a range of radiation doses [1]. Standard clonogenic survival assays often use doses between 2 Gray (Gy) and 8 Gy.
    • Post-irradiation: After irradiation, cells are typically incubated further with the drug for a defined period (e.g., 24 hours) to prevent repair, or the drug-containing medium is replaced with fresh medium to assess long-term survival, depending on the assay endpoint.
  • Endpoint Assays:
    • Clonogenic Survival Assay: The gold-standard method for measuring radiosensitivity. It assesses the ability of a single cell to proliferate indefinitely and form a colony after treatment [1].
    • DNA Repair Analysis: The study confirmed inhibition of DNA double-strand break repair by assessing the resolution of γH2AX foci (a marker for DSBs) over time after radiation [1].
    • Cell Cycle Analysis: The study noted that at effective concentrations, SU11752 did not disrupt normal cell cycle progression, which is an important control to confirm that sensitization is due to DNA repair inhibition and not cell cycle checkpoint abrogation [1].

Important Limitations and Alternative Targets

  • Protocol Gaps: Critical details are missing, including the specific concentration of SU11752 used, the exact duration of post-treatment incubation, and the full composition of cell culture media and supplements.
  • Compound Availability: SU11752 is a research tool compound from a 2004 study [1] and may not be commercially available today.
  • Modern Alternatives: The field has advanced, and many more specific and potent DNA-PKcs inhibitors have since been developed and characterized (e.g., NU7441, VX-984, M3814) [2] [3] [4]. These later-generation compounds are more likely to have detailed, publicly available protocols and may be available from chemical suppliers.

References

SU11752 laboratory application procedures

Author: Smolecule Technical Support Team. Date: February 2026

SU11752 Application Notes & Protocols

1. Compound Characterization & Mechanism of Action

SU11752 was identified as a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK) [1].

  • Primary Target: DNA-dependent protein kinase (DNA-PK).
  • Mechanism: Competes with ATP for binding to the kinase domain of DNA-PKcs [1].
  • Selectivity: Exhibits a high degree of specificity for DNA-PK. Inhibiting phosphatidylinositol-3-kinase (PI3K) p110γ required a 500-fold higher concentration compared to DNA-PK inhibition [1].

2. Key Laboratory Applications & Experimental Procedures

The primary application of SU11752 in a research setting is to chemically inhibit DNA-PK activity, thereby impairing the Non-Homologous End Joining (NHEJ) pathway of DNA Double-Strand Break (DSB) repair. This is used to investigate DSB repair mechanisms and to radiosensitize cells [1].

The table below summarizes the key experimental contexts and the role of SU11752:

Experimental Context Role/Purpose of SU11752
In Vitro Kinase Assays To directly inhibit DNA-PK activity and measure potency (IC50 values) and selectivity against related kinases like PI3K [1].
Cellular DNA Repair Assays To inhibit cellular DNA-PK activity, leading to a failure in repairing DNA DSBs induced by ionizing radiation or other genotoxic agents [1].
Radiosensitization Studies To pre-treat cells before ionizing radiation, increasing cellular sensitivity and leading to greater cell kill compared to radiation alone [1].

Detailed Protocol: Assessing Radiosensitization with SU11752

The following workflow and protocol are based on the methodologies described in the foundational study [1].

G Start Start Experiment Plate Plate Cells (Allow to adhere) Start->Plate Treat Pre-treatment with SU11752 (Recommended: 1-2 hour incubation) Plate->Treat Irradiate Irradiate Cells (e.g., 0-8 Gy) Treat->Irradiate Assess Assay Endpoints Irradiate->Assess Clonogenic Clonogenic Survival Assay (14-day incubation) Assess->Clonogenic Repair DNA Repair Analysis (e.g., Comet Assay, γH2AX foci) Assess->Repair Viability Cell Viability/Cell Cycle (Normal progression at effective doses) Assess->Viability

Workflow Diagram: Radiosensitization with SU11752

Step-by-Step Methodology:

  • Cell Culture:

    • Maintain appropriate cell lines (e.g., human tumor cell lines) in standard culture conditions.
    • Plate cells at low, pre-determined densities for clonogenic survival assays or at higher densities for other analyses and allow them to adhere overnight.
  • Compound Preparation and Treatment:

    • Prepare a stock solution of SU11752 in a suitable solvent (e.g., DMSO).
    • Pre-treatment: Add SU11752 to the cell culture media at the desired concentration. The foundational study used a concentration that effectively inhibited DNA-PK without causing general cytotoxicity or cell cycle arrest [1].
    • Incubation: Incubate cells with SU11752 for a period of 1-2 hours prior to irradiation.
  • Ionizing Radiation:

    • Irradiate cells at room temperature using an X-ray or γ-ray source. A typical dose range for generating a survival curve is 0 to 8 Gy.
    • Include control groups: untreated and unirradiated (plating efficiency), SU11752-only (drug toxicity), and irradiated-only (baseline sensitivity).
  • Post-Irradiation Incubation and Analysis:

    • Following irradiation, return cells to the incubator.
    • For Clonogenic Survival Assay: Incubate for a period sufficient for colony formation (typically 10-14 days). Fix and stain colonies, then count colonies containing >50 cells. Survival fractions are calculated relative to the plating efficiency of controls.
    • For DNA Repair Analysis: At various time points post-irradiation (e.g., 0.5, 2, 6, 24 hours), harvest cells and perform assays to quantify DSBs.
      • Neutral Comet Assay: This directly measures physical DSBs and is well-suited for this application [2].
      • γH2AX Foci Staining: This immunofluorescence method detects a key histone marker phosphorylated in response to DSBs [3] [4].

3. Critical Data & Experimental Findings

The table below summarizes quantitative data and key outcomes from the original SU11752 study [1]:

Parameter Finding with SU11752 Experimental Context
DNA-PK Inhibition Potent inhibition; competitive with ATP. In vitro kinase assays.
Selectivity (vs. PI3K p110γ) 500-fold more selective for DNA-PK. In vitro kinase panel.
DNA-DSB Repair Inhibition of DSB repair. Analysis of DSB repair in cells post-irradiation.
Radiosensitization ~5-fold increase in radiation sensitivity. Clonogenic survival assays with irradiation.
Cytotoxicity / Cell Cycle No significant cell cycle arrest or toxicity at DNA-PK inhibitory doses. Cell cycle analysis by flow cytometry.

Important Technical Considerations

  • Solvent Control: Always use a vehicle control (e.g., DMSO at the same dilution as your drug solution) to account for any effects of the solvent itself.
  • Confirming Target Engagement: To confirm DNA-PK inhibition in your specific cell model, you can monitor the reduction in radiation-induced DNA-PKcs autophosphorylation (e.g., at Ser2056) via western blot.
  • Cytotoxicity Testing: It is crucial to perform a dose-response curve for SU11752 alone to determine the non-toxic concentration range for your cell line before combining it with radiation.
  • Assay Selection: The neutral comet assay is highly recommended for directly assessing DSB repair kinetics, as it detects physical breaks and is more specific for DSBs under neutral conditions compared to its alkaline version [2].

References

SU11752 Key Characteristics & Experimental Data

Author: Smolecule Technical Support Team. Date: February 2026

This table consolidates the core biochemical and early experimental findings for SU11752 as reported in the original study [1] [2].

Parameter Description / Value
Molecular Formula C₂₆H₂₇N₃O₅S [3]
Molecular Weight 493.575 g/mol [3]
Primary Target DNA-dependent protein kinase (DNA-PK) [1] [2]
Mechanism of Action Competitive ATP inhibitor [1] [2]
Potency (DNA-PK) Equally potent as wortmannin [1] [2]
Selectivity >500-fold more selective for DNA-PK over PI3K p110γ [1] [2] [3]
Cellular Activity Inhibits DNA double-strand break repair [1] [2]
Radiosensitization Five-fold sensitization to ionizing radiation [1] [2]
Cell Cycle Effects Normal progression at DNA-repair inhibitory concentrations [1] [2]
ATM Kinase Inhibition Not inhibited at effective concentrations [1] [2]

Proposed Experimental Pathways & Workflows

Based on the known mechanism of SU11752 and standard practices for DNA-PK inhibitors, here are conceptual frameworks for key experiments. You can use these as a starting point to design your detailed protocols.

The following diagram outlines the logical flow of a typical experiment to confirm SU11752's on-target effect and subsequent functional impact.

G Start Cell Line Selection A Treatment: SU11752 + IR/DNA Damaging Agent Start->A B Mechanistic Confirmation (DNA-PK Inhibition) A->B C Functional Assay (DSB Repair Analysis) B->C B1 Immunofluorescence: γH2AX/pDNA-PKcs Foci B->B1 B2 Western Blot: pDNA-PKcs Substrates B->B2 D Phenotypic Outcome (Radiosensitization) C->D C1 Comet Assay (Neutral Conditions) C->C1 C2 PFGE (Pulsed-Field Gel Electrophoresis) C->C2 E Analysis & Validation D->E D1 Clonogenic Survival Assay D->D1 D2 Cell Viability Assay (e.g., MTT) D->D2

Guidance for Developing Your Protocol

Since specific dosing schedules are not available in the literature I found, you will need to establish these empirically. Here is a recommended approach:

  • Start with Cited Research: The foundational study by [1] is your primary reference. While it may not detail in vivo dosing, it confirms the compound's activity and selectivity.
  • Dose Determination:
    • In Vitro: Begin by establishing a dose-response curve using your cell lines. A clonogenic survival assay combined with IR is the gold standard for confirming radiosensitization [1] [4].
    • In Vivo: Without published protocols, you must derive dosing from first principles. This typically involves:
      • Pharmacokinetic (PK) Studies: Determine the compound's absorption, distribution, metabolism, and excretion in your animal model.
      • Toxicity Assessment: Conduct a maximum tolerated dose (MTD) study.
      • Efficacy Modeling: Aim for a dosing schedule (e.g., single dose before IR, or multiple doses) that maintains effective blood/tissue concentrations based on your in vitro IC₅₀ and PK data.
  • Consult Newer Inhibitors: Note that SU11752 is an early-generation inhibitor. More recent, clinically advanced DNA-PK inhibitors like M3814 (Peposertib) and AZD7648 have published dosing schedules in preclinical models [5]. The protocols for these compounds can provide an excellent, modern reference point for your work with SU11752.

References

A Systematic Approach to Solubility Issues

Author: Smolecule Technical Support Team. Date: February 2026

Solubility problems often manifest as crystal formation in stock solutions, inconsistent dosing in assays, or poor compound recovery. The flowchart below outlines a logical troubleshooting workflow.

G Start Identify Problem: Precipitation or Low Solubility Step1 Step 1: Verify Physical State Start->Step1 Step2 Step 2: Screen Solvent Systems Step1->Step2 Confirmed Step3 Step 3: Consider Formulation Aids Step2->Step3 No suitable solvent Resolved Issue Resolved Step2->Resolved Suitable solvent found Step4 Step 4: Evaluate Chemical Modification Step3->Step4 Aids ineffective Step3->Resolved Aids effective Step4->Resolved Modification successful

Experimental Protocols for Solubility Determination

Here are standard methodologies you can use to quantitatively assess and understand the solubility profile of SU11752.

Protocol 1: Kinetic Solubility Measurement

This method is crucial for predicting solubility in biological assays like cell culture media.

  • Stock Solution: Prepare a concentrated stock (e.g., 10-100 mM) of SU11752 in a pure solvent like DMSO.
  • Dilution: Dilute the stock solution into the aqueous buffer of interest (e.g., PBS, cell culture medium) to the desired final concentration. A typical final DMSO concentration should be ≤1% (v/v).
  • Incubation: Allow the solution to stand at the experimental temperature (e.g., 25°C or 37°C) for a set period (e.g., 15-60 minutes).
  • Analysis:
    • Visual Inspection: Check for cloudiness or precipitate.
    • Nephelometry: Measure light scattering to quantify turbidity.
    • HPLC/LC-MS: Filter the solution (0.45 µm or 0.2 µm filter) and analyze the supernatant to determine the exact concentration of dissolved SU11752. This is the most reliable method.
Protocol 2: Determination of Solvent Tolerance

This protocol helps identify the best co-solvent for stock solutions.

  • Solvent Selection: Prepare a series of common laboratory solvents and co-solvents in vials. Examples include:
    • Pure solvents: DMSO, ethanol, methanol.
    • Water-miscible co-solvents: DMSO, DMA, DMF.
    • Aqueous co-solvent mixtures: e.g., 10%, 20%, 30% PEG-400 in water.
  • Solute Addition: Add a fixed, excess amount of solid SU11752 to each vial.
  • Equilibration: Agitate the mixtures (e.g., using a vortex mixer, orbital shaker) for 24 hours at a constant temperature to reach equilibrium.
  • Analysis: Centrifuge the samples to separate undissolved solid. Analyze the supernatant by HPLC to measure the equilibrium concentration of SU11752 in each solvent system. This identifies the solvent with the highest solubilizing capacity.

Formulation Strategies for Poorly Soluble Compounds

If standard solvents are insufficient, the following advanced formulation strategies can be explored. The table below summarizes common approaches.

Strategy Mechanism Example & Notes
pH Adjustment Modifies ionization state of acidic/basic compounds to form soluble salts. Use HCl for basic compounds; NaOH for acidic compounds. Note: Not suitable for neutral molecules.
Co-solvents Reduces aqueous polarity, improving solvation of non-polar compounds. PEG-300, PEG-400, ethanol, propylene glycol. Use biocompatible solvents for in vivo studies.
Complexing Agents Forms soluble, non-covalent inclusion complexes. Cyclodextrins (e.g., HP-β-CD, SBE-β-CD). Effective for increasing apparent solubility.
Surfactants Forms micelles that encapsulate the compound. Polysorbate 80 (Tween 80), Cremophor EL. Useful for in vivo formulations.
Lipid-Based Solubilizes compound in oil droplets or lipid mixtures. Medium-chain triglycerides (MCT oil), self-emulsifying drug delivery systems (SEDDS).
Amorphization Uses high-energy, disordered solid state with higher solubility than crystal. Prepare amorphous solid dispersions (ASD) with polymers like HPMC, PVP.

Frequently Asked Questions (FAQs)

Q1: My SU11752 stock solution in DMSO precipitates upon thawing. What should I do? This is common and often due to water absorption or slow crystallization. Gently warm the vial to 37-40°C and vortex thoroughly. If precipitate remains, briefly sonicate in a water bath. Before use, visually inspect for crystals. If present, re-prepare the stock solution at a lower concentration or use a fresh vial.

Q2: How can I increase the solubility of SU11752 in an in vivo dosing solution without using toxic solvents? For in vivo studies, consider using approved vehicles. A good starting point is a mixture of 10% DMSO, 40% PEG-300, and 50% saline or water. Alternatively, explore formulations with 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) in saline, as they are often well-tolerated.

Q3: What is the maximum recommended concentration of DMSO for cell-based assays? Most cell lines can tolerate DMSO concentrations up to 0.1% - 1.0% (v/v) for limited exposure times (24-48 hours). It is critical to include a vehicle control with the same DMSO concentration in your experimental design.

optimizing SU11752 concentration for DNA repair inhibition

Author: Smolecule Technical Support Team. Date: February 2026

SU11752 Fact Sheet

The table below summarizes the key quantitative data from the primary study on SU11752 for easy reference [1].

Parameter Details
Compound SU11752
Primary Target DNA-dependent Protein Kinase (DNA-PK)
Mechanism of Action Competes with ATP for binding to DNA-PK [1]
In Vitro Potency Equally potent as wortmannin in inhibiting DNA-PK [1]
Selectivity ~500-fold more selective for DNA-PK over PI3K p110γ [1]
Functional Cellular Effect Inhibits DNA double-strand break repair [1]
Radiosensitization 5-fold increase in sensitivity to ionizing radiation [1]
Effect on Cell Cycle Normal cell cycle progression at DNA repair-inhibiting concentrations [1]
Key Advantage More selective for DNA-PK than early inhibitors like wortmannin, which inhibit PI3Ks at much lower concentrations [1]

Experimental Context & Protocols

The original study characterized SU11752 through a series of experiments. While the publication does not provide a step-by-step protocol, the methodology can be inferred and is outlined below.

1. In Vitro Kinase Inhibition Assay

  • Objective: To determine the potency and selectivity of SU11752 in inhibiting DNA-PK compared to other kinases like PI3K.
  • Inferred Workflow:
    • Reaction Setup: Purified DNA-PK enzyme is incubated with a reaction buffer, ATP, and a substrate (e.g., a peptide).
    • Compound Addition: SU11752 is added at varying concentrations.
    • Detection: Kinase activity is measured, often by detecting the transfer of a radioactive phosphate group from ATP to the substrate or using phospho-specific antibodies.
    • Data Analysis: The IC₅₀ (half-maximal inhibitory concentration) is calculated from the dose-response curve.

2. Cellular DNA Repair and Radiosensitization Assay

  • Objective: To confirm that the biochemical inhibition of DNA-PK translates to functional impairment of DNA repair in cells, leading to increased radiation sensitivity.
  • Inferred Workflow:
    • Cell Culture & Pre-treatment: Cells are grown in culture and pre-treated with SU11752 at concentrations that showed efficacy in kinase assays (specific concentrations were not listed in the abstract) [1].
    • Irradiation: Cells are exposed to ionizing radiation (e.g., X-rays or γ-rays) to induce DNA double-strand breaks.
    • Repair Assessment: DNA repair efficiency is measured, potentially by:
      • Immunofluorescence: Staining for γH2AX foci (a marker for DSBs) at various time points post-irradiation to track repair kinetics [2] [3].
      • Clonogenic Survival Assay: Seeding cells at low density after irradiation and drug treatment, allowing them to grow for 1-2 weeks, then staining and counting colonies to determine the fraction of cells that retained the ability to proliferate indefinitely. This measures the ultimate cellular consequence of unrepaired DNA damage.

The following diagram illustrates the experimental workflow used to validate SU11752's activity in cells:

G cluster_1 Assessment Methods Start Cell Culture & Pre-treatment with SU11752 IR Induce DNA Damage (Ionizing Radiation) Start->IR Assay DNA Repair/Effect Assessment IR->Assay Analysis Data Analysis Assay->Analysis A1 γH2AX Foci Staining (Repair Kinetics) Assay->A1 A2 Clonogenic Survival Assay (Cell Death) Assay->A2

Troubleshooting Common Issues

Based on the mechanism of DNA-PK inhibitors and general experimental principles, here are potential issues and solutions:

Issue Possible Cause Suggested Solution
Low Potency in Cells Poor cellular permeability or compound instability. Verify compound solubility and use fresh DMSO stocks. Consider using a validated positive control (e.g., another known DNA-PK inhibitor).
High Cytotoxicity Alone Off-target effects on other essential kinases (e.g., PI3K). Titrate the concentration carefully. The study noted SU11752 had minimal effect on cell cycle at effective concentrations, which is a good indicator [1].
No Radiosensitization Inefficient DNA damage induction; redundant DNA repair pathways. Confirm radiation dose and cell line radiosensitivity. Use a DNA damage readout like γH2AX foci right after irradiation to confirm break induction [3].
Variable Results Between Cell Lines Differing genetic backgrounds; varying expression levels of DNA-PK or other repair proteins. Choose cell lines with known functional DNA-PK pathways. Quantify baseline DNA-PKcs protein levels via western blot.

Frequently Asked Questions

Q1: What is the main advantage of SU11752 over earlier DNA-PK inhibitors like wortmannin? A1: The key advantage is selectivity. SU11752 inhibits DNA-PK at concentrations 500-fold lower than those needed to inhibit PI3K p110γ. In contrast, wortmannin inhibits PI3Ks at 100-fold lower concentrations than those required for DNA-PK inhibition, leading to greater potential for off-target cytotoxicity [1].

Q2: Are there any clinical applications or more modern alternatives to SU11752? A2: The search results did not indicate clinical development of SU11752. However, inhibiting DNA repair pathways like NHEJ (via DNA-PK) and HR (via PARP, ATM, ATR inhibitors) remains a very active area of research in radio- and chemo-sensitization [4] [2] [5]. You can find numerous recent reviews and clinical trials on "DNA-PK inhibitors" as a class for cancer therapy.

Q3: How do I confirm that the observed effects are specifically due to DNA-PK inhibition? A3: Besides using a selective inhibitor like SU11752, you can:

  • Monitor a downstream marker: Use phospho-specific antibodies to detect reduced phosphorylation of DNA-PKcs itself or its known substrates (e.g., DNA-PKcs S2056) after radiation [3].
  • Use a genetic control: Employ siRNA or CRISPR to knock down DNA-PKcs in your cell line and see if it phenocopies the drug treatment effect.

Important Considerations for Your Research

  • Limited Data: Be aware that the information presented here is primarily from a single, foundational publication [1]. Further optimization and validation in your specific experimental system will be necessary.
  • Pathway Context: SU11752 specifically targets the Non-Homologous End Joining (NHEJ) pathway of DNA double-strand break repair. The following diagram shows its role within the broader DNA Damage response (DDR) network, which may help in designing combination studies [2] [3] [5]:

G cluster_NHEJ NHEJ Pathway cluster_HR Alternative Pathways (e.g., HR) DSB DNA Double-Strand Break (DSB) Ku Ku70/Ku80 Complex DSB->Ku Resection DSB End Resection DSB->Resection DNAPK DNA-PKcs Activation Ku->DNAPK SU SU11752 Inhibition DNAPK->SU Ligation Ligation (XRCC4/Ligase IV) DNAPK->Ligation HR_Repair HR Repair Resection->HR_Repair Note Pathway choice is competitive. Inhibiting NHEJ can shunt repair to other pathways. Note->Ku

References

SU11752 experimental variability resolution

Author: Smolecule Technical Support Team. Date: February 2026

SU11752 Key Technical Data

The table below summarizes the quantitative data and key characteristics of SU11752 from the scientific literature.

Parameter Description / Value
CAS Number 688036-19-3 [1]
Molecular Formula C₂₆H₂₇N₃O₅S [1]
Molecular Weight 493.575 g/mol [1]
Primary Target DNA-dependent protein kinase (DNA-PK) [2]
Mechanism of Action Competes with ATP for binding to DNA-PK [2]
Primary Biological Effect Inhibits DNA double-strand break (DSB) repair; sensitizes cells to ionizing radiation [2]
Potency (DNA-PK) Equally potent as wortmannin in inhibiting DNA-PK [2]
Selectivity >500-fold more selective for DNA-PK over PI3K p110γ [2]
Cellular Outcome 5-fold sensitization to ionizing radiation at DNA repair-inhibiting concentrations [2]
Specificity Note At effective concentrations, does not inhibit ATM kinase activity or disrupt normal cell cycle progression [2]

Experimental Context & Protocol Insights

The foundational study on SU11752 characterized its activity through a multi-step process. The diagram below outlines the key experimental workflow and findings from this research.

G Start Start: Characterization of SU11752 Step1 In Vitro Kinase Assay (DNA-PK vs. PI3K p110γ) Start->Step1 Finding1 Finding: Potent and selective DNA-PK inhibitor Step1->Finding1 Step2 Mechanism of Action Study (ATP Competition Assay) Finding2 Finding: Inhibits by competing with ATP Step2->Finding2 Step3 Cellular Assay (DNA Double-Strand Break Repair) Finding3 Finding: Inhibits DNA repair in cells, no cell cycle impact Step3->Finding3 Step4 Functional Outcome (Ionizing Radiation Sensitization) Finding4 Finding: 5-fold increase in radiation sensitivity Step4->Finding4 Finding1->Step2 Finding2->Step3 Finding3->Step4

Based on the published research, here are the core methodologies used to establish SU11752's activity:

  • Key In Vitro Experiment: The potency and selectivity of SU11752 were determined by testing its ability to inhibit DNA-PK activity compared to other kinases, notably PI3K p110γ. The results showed SU11752 was equally potent against DNA-PK as the known inhibitor wortmannin but required a 500-fold higher concentration to inhibit PI3K p110γ, demonstrating its selectivity [2].
  • Mechanism of Action Elucidation: The study used inhibition kinetics and a direct ATP binding assay to determine that SU11752 functions by competing with ATP for binding to DNA-PK [2].
  • Key Cellular Experiments: The functional impact was assessed by measuring:
    • Inhibition of DNA double-strand break repair in cells.
    • Sensitization to ionizing radiation, quantified by a 5-fold increase in radiosensitization.
    • Specificity checks confirming that at effective concentrations, SU11752 did not inhibit the related kinase ATM and allowed for normal cell cycle progression [2].

Troubleshooting Guide & FAQs

Since detailed protocols for SU11752 are scarce, the following guidance is based on general principles for working with early-stage research compounds and information from the foundational paper.

Frequently Asked Questions

  • Q1: What is the chemical class of SU11752?

    • A: SU11752 is a three-substituted indolin-2-one [2]. Patent literature also describes it as a carbazole benzamide compound [3].
  • Q2: Has SU11752 been tested in clinical trials?

    • A: No. The available literature describes SU11752 as a tool compound that "may serve as a starting point for the development of specific DNA-PK inhibitors" [2]. It is not reported in clinical trials.

Troubleshooting Common Experimental Challenges

  • Challenge: Lack of effect or high variability in radiosensitization.

    • Potential Cause: The concentration of SU11752 may be insufficient, or the cell line may have intrinsic factors affecting drug uptake or target expression.
    • Recommendation: Establish a dose-response curve for SU11752 in your specific cell model. The foundational study used concentrations that inhibited DNA repair without affecting cell cycle progression [2]. Verify the inhibition of DNA-PK activity in your cells, for example, by monitoring the reduction of a downstream marker like phosphorylated DNA-PKcs [4].
  • Challenge: Off-target effects or unexpected cytotoxicity.

    • Potential Cause: While SU11752 is selective over PI3K p110γ, off-target effects on other kinases at higher concentrations cannot be ruled out.
    • Recommendation: Carefully titrate the inhibitor to the lowest effective dose. The high selectivity over PI3K (500-fold) is a key feature to leverage [2]. Using a structurally unrelated DNA-PK inhibitor as a second control can help confirm that the observed effects are indeed due to DNA-PK inhibition.

Guidance for Further Research

  • Verify Compound Purity: Source SU11752 from a reputable chemical supplier and confirm its purity and stability under your storage conditions.
  • Consult Broader Field Literature: Given the limited specific data on SU11752, reviewing methodologies from studies on other, more advanced DNA-PK inhibitors (e.g., LTU28 [5]) can provide valuable insights into general best practices for evaluating this drug target.

References

improving SU11752 efficacy in radiation sensitization

Author: Smolecule Technical Support Team. Date: February 2026

SU11752 Profile & Mechanism of Action

The table below summarizes the key characteristics of SU11752 as identified in a foundational 2004 study [1].

Property Description for SU11752
Compound Class Three-substituted indolin-2-one [1]
Primary Target DNA-dependent protein kinase (DNA-PK) [1]
Mechanism of Inhibition Competes with ATP for binding [1]
Key Selectivity Note 500-fold more selective for DNA-PK than for phosphatidylinositol-3-kinase (PI3K) p110γ (a related kinase) [1]
Cellular Effect Inhibits DNA double-strand break (DSB) repair [1]
Radiosensitization Effect Five-fold increase in sensitivity to ionizing radiation [1]
Cell Cycle Impact Normal cell cycle progression at DNA repair-inhibiting concentrations [1]

The Modern Context: DNA-PKcs as a Radiosensitization Target

While SU11752 itself is not a focus of current clinical research, its target, DNA-PKcs (the catalytic subunit of DNA-PK), remains a highly validated target for radiosensitization [2]. The strategy of inhibiting DNA-PK to prevent cancer cells from repairing radiation-induced DNA damage is actively being pursued with newer compounds.

The following diagram illustrates where DNA-PK functions in the DNA repair pathway, which is the mechanism exploited by SU11752 and modern inhibitors.

IR Ionizing Radiation DSB DNA Double-Strand Break (DSB) IR->DSB NHEJ Non-Homologous End Joining (NHEJ) Pathway DSB->NHEJ KU KU70/KU80 Complex Binds DNA Ends NHEJ->KU DNAPK DNA-PKcs Recruitment & Activation KU->DNAPK Repair DSB Repair (Leads to Radioresistance) DNAPK->Repair Sensitization Radiosensitization (Increased Cell Death) DNAPK->Sensitization When Inhibited Inhibitor DNA-PK Inhibitor (e.g., SU11752) Inhibitor->DNAPK Blocks

The pursuit of this strategy has advanced significantly, with several next-generation DNA-PK inhibitors now in development [2]:

  • M3814 and AZD7648 are oral DNA-PKcs inhibitors that have shown potent radiosensitizing effects in preclinical models [2].
  • Inhibition of DNA-PKcs has been shown to not only prevent DNA repair but also to promote the differentiation of cancer stem cells, which are often therapy-resistant, thereby further sensitizing tumors to radiation [2].

Suggested Experimental Approach

Given the lack of specific protocols for SU11752, your experimental design can be based on the general principles outlined in the initial study and modern DDR inhibitor research.

  • Confirming Target Engagement: The 2004 study established that SU11752 inhibits DNA-PK by competing with ATP [1]. You could replicate this using kinase activity assays to confirm the mechanism in your system.
  • Functional Assays for Efficacy:
    • DNA Repair Assays: Use immunofluorescence to quantify markers of DNA damage, such as γH2AX foci. An increase in persistent foci after radiation indicates inhibited repair [3] [4] [2].
    • Clonogenic Survival Assays: This is the gold standard for measuring radiosensitization. The expectation is that cells treated with SU11752 and radiation will form significantly fewer colonies than cells treated with radiation alone [1].
    • Cell Cycle Analysis: The original study reported that effective concentrations of SU11752 did not disrupt normal cell cycle progression [1]. It would be prudent to confirm this in your cell models using flow cytometry.

Navigating Information Gaps & Next Steps

The absence of recent literature on SU11752 suggests it served as a proof-of-concept tool compound rather than a drug candidate destined for clinical development.

  • Pivoting the Focus: Structure your FAQs and guides around the well-established strategy of DNA-PK inhibition rather than the specific compound SU11752.
  • Referencing Modern Compounds: Acknowledge that while SU11752 was an early tool, the field has moved to more advanced clinical-grade inhibitors like M3814 and AZD7648 [2].
  • Consulting Vendor Protocols: If you are obtaining SU11752 from a commercial chemical vendor, their product documentation may provide some basic handling and solubility information.

References

SU11752 storage stability problems

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • What is SU11752? SU11752 is a potent and selective inhibitor of the DNA-dependent protein kinase (DNA-PK). It works by competing with ATP and has been shown to inhibit the repair of DNA double-strand breaks, leading to the sensitization of cancer cells to ionizing radiation [1] [2].

  • What are the recommended storage conditions? The supplier-recommended storage conditions are summarized in the table below [3] [2]:

Form Short-Term Storage (≤6 months) Long-Term Storage (≥12 months)
Solid Powder 4 °C -20 °C
In Solvent (e.g., DMSO) -20 °C -80 °C
  • What solvent is recommended for preparing stock solutions? Dimethyl sulfoxide (DMSO) is a suitable solvent. The product is soluble at least 10 mM in DMSO [2].

  • What are the known stability problems? While specific degradation products are not listed, the Safety Data Sheet (SDS) highlights that the compound is stable under recommended storage conditions but is incompatible with strong acids, strong bases, and strong oxidizing or reducing agents [3]. Exposure to these, or to conditions outside the recommended temperature ranges, will likely compromise its stability.

Troubleshooting Guide

Observation Possible Cause Recommended Action
Precipitate formed in stock solution Storage temperature too high; solute crashed out Allow solution to warm to room temperature. Gently vortex and visually inspect for re-dissolution.
Solution has changed color Possible degradation Do not use. Discard the solution and prepare a fresh stock aliquot.
Compound appears to have lost biological activity Improper storage or repeated freeze-thaw cycles Verify storage temperature is correct. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

Experimental Protocol & Handling

For safe and effective use of SU11752 in the laboratory, please adhere to the following protocols.

1. Safe Handling Procedures Always consult the latest Safety Data Sheet (SDS) before use. Personal protective equipment (PPE) including safety goggles, gloves, and a lab coat is mandatory.

  • Inhalation: Avoid breathing dust/aerosols. Use only in a well-ventilated area, such as a fume hood [3].
  • Skin Contact: Rinse skin thoroughly with plenty of water if contact occurs [3].
  • Ingestion: If swallowed, rinse mouth with water and seek immediate medical attention [3].
  • Environmental Hazard: This compound is very toxic to aquatic life. Avoid release to the environment and collect spillage for approved waste disposal [3].

2. Workflow for Reconstitution and Storage The following diagram outlines the critical steps for handling SU11752 to ensure its stability.

Start Start: Receive SU11752 Identify Identify Physical Form Start->Identify Solid Solid Powder Identify->Solid Solution Solution in Solvent Identify->Solution StoreSolidShort Store at 4°C Solid->StoreSolidShort Short-Term StoreSolidLong Store at -20°C Solid->StoreSolidLong Long-Term Reconstitute Reconstitute in suitable solvent (e.g., DMSO) Solid->Reconstitute StoreSolnShort Store at -20°C Solution->StoreSolnShort Short-Term StoreSolnLong Store at -80°C Solution->StoreSolnLong Long-Term Use Use in experiment StoreSolnShort->Use StoreSolnLong->Use Aliquot Prepare single-use aliquots Reconstitute->Aliquot Aliquot->Use Discard Discard waste properly Use->Discard

3. Waste Disposal Dispose of contents and the container according to prevailing federal, state, and local environmental regulations. Contact your institutional environmental health and safety office for specific approved waste disposal plants [3].

References

SU11752 assay optimization techniques

Author: Smolecule Technical Support Team. Date: February 2026

SU11752: Technical Overview

SU11752 is a selective ATP-competitive inhibitor of DNA-dependent protein kinase (DNA-PK), which sensitizes cells to ionizing radiation by impairing the repair of DNA double-strand breaks (DSBs) via the non-homologous end joining (NHEJ) pathway [1] [2].

The table below summarizes its core biochemical characteristics:

Property Description
Primary Target DNA-dependent protein kinase (DNA-PK) [1] [2]
Mechanism of Action Competes with ATP for binding [1] [2]
Key Functional Outcome Inhibition of DNA double-strand break repair; radiosensitization [1] [2]
Selectivity ~500-fold more selective for DNA-PK over phosphatidylinositol-3-kinase p110γ [1]

Experimental Protocols & Assay Techniques

While complete step-by-step protocols are not available in the search results, the following methodologies are directly relevant for studying SU11752's activity.

Assessing DNA-PK Inhibition and Selectivity

The original characterization of SU11752 used in vitro kinase assays to demonstrate its potency and selectivity [1].

  • Method: The assay measured the compound's ability to inhibit DNA-PK activity compared to other kinases like PI3K p110γ.
  • Key Finding: SU11752 and wortmannin were equally potent inhibitors of DNA-PK, but SU11752 was far more selective, requiring a 500-fold higher concentration to inhibit p110γ [1].
Evaluating Cellular DSB Repair and Radiosensitization

A critical effect of SU11752 is the inhibition of DNA double-strand break repair in cells. You can evaluate this using direct physical detection methods.

  • Neutral Comet Assay (Single-Cell Gel Electrophoresis): This assay directly detects DSBs by measuring the migration of DNA from the nucleus under electrophoresis, forming a "comet tail" [3].
  • High-Throughput Alternative: The CometChip is a 96-well platform that formats the traditional neutral comet assay for higher throughput and improved reproducibility. It allows for the parallel assessment of DSB levels and repair capacity under multiple conditions, which is ideal for dose-response studies with inhibitors like SU11752 [3].
  • Expected Result: Treatment with SU11752 should result in a significant increase in comet tail length or percent tail DNA following ionizing radiation, indicating a failure to repair DSBs [1] [3].

Troubleshooting Common Experimental Challenges

Based on the mechanism of SU11752 and general assay principles, here are potential issues and solutions.

Challenge Potential Cause Suggested Solution

| Low radiosensitization effect | • Insufficient inhibitor concentration • Short pre-incubation time before radiation | • Perform a dose-response curve (e.g., 1-50 µM) [1]. • Ensure adequate pre-incubation time for the inhibitor to penetrate cells and bind DNA-PK. | | High cytotoxicity in controls | • Off-target inhibition of other essential kinases | • Verify the selectivity of your batch in a kinase panel assay. • Confirm that cell cycle progression is normal at your working concentration, a hallmark of SU11752's selectivity [1]. | | High variability in comet assay data | • Inconsistent cell culture/lysis conditions • Manual scoring variability | • Use the CometChip platform to minimize sample-to-sample variation and enable automated analysis [3]. • Standardize all steps, including cell harvesting, lysis, and electrophoresis conditions. |

Visualizing the Mechanism and Workflow

The following diagram illustrates the mechanism of action of SU11752 and a generalized workflow for evaluating its efficacy in a cellular context.

G IR Ionizing Radiation DSB DNA Double-Strand Break (DSB) IR->DSB MRN MRN Complex DSB->MRN DNAPK DNA-PK Complex DSB->DNAPK Assay1 Neutral Comet Assay (Detects physical DSBs) DSB->Assay1 Measured by ATM ATM Kinase MRN->ATM HR HR Repair ATM->HR Activates Assay2 γH2AX Foci Staining (Detects DSB signaling) ATM->Assay2 Measured by NHEJ NHEJ Repair DNAPK->NHEJ Mediates SU11752 SU11752 SU11752->DNAPK Inhibits FailedRepair Failed Repair & Cell Death SU11752->FailedRepair Leads to Repair Accurate DSB Repair NHEJ->Repair HR->Repair Sensitization Measured Radiosensitization FailedRepair->Sensitization

I hope this consolidated technical information provides a solid foundation for your work with SU11752.

References

SU11752 protocol optimization for consistent results

Author: Smolecule Technical Support Team. Date: February 2026

SU11752 Key Experimental Data

Parameter Value / Finding Experimental Context
IC₅₀ for DNA-PK Equally potent as wortmannin [1] In vitro kinase activity assays [1].
Selectivity (vs. PI3K p110γ) 500-fold more selective for DNA-PK [1] Comparison of IC₅₀ values for different kinases [1].
Inhibition Mechanism Competitive with ATP [1] Inhibition kinetics and direct ATP binding assays [1].
Cellular Effect: DSB Repair Inhibited [1] Measurement of DNA double-strand break repair in cells [1].
Radiosensitization Effect ~5-fold increase in sensitivity [1] Cell survival assays post-ionizing radiation [1].
Effect on Cell Cycle Normal progression at DNA-repair inhibitory concentrations [1] Cell cycle analysis [1].
Effect on ATM Kinase Not inhibited at DNA-repair inhibitory concentrations [1] ATM kinase activity assays [1].

To help visualize the role of SU11752 in cellular experiments, the following diagram shows the DNA Damage Response pathway it affects.

G IR Ionizing Radiation DSB DNA Double-Strand Break (DSB) IR->DSB Ku Ku70/Ku80 Heterodimer DSB->Ku  Binds DNAPKcs DNA-PKcs Ku->DNAPKcs  Recruits DNAPK_holo Active DNA-PK Holoenzyme DNAPKcs->DNAPK_holo Radiosensitization Radiosensitization DNAPKcs->Radiosensitization  Inhibition Leads to DSB_Repair DSB Repair via NHEJ DNAPK_holo->DSB_Repair  Activates SU11752 SU11752 Inhibitor SU11752->DNAPKcs  Inhibits NHEJ Non-Homologous End Joining (NHEJ) Pathway DSB_Repair->NHEJ  Part of p1 p2 p3 p4 p5

Building Your Troubleshooting Guides

Since specific troubleshooting information for SU11752 is scarce, you can build effective guides by combining the known data with general principles of kinase inhibitor experiments. Here are some suggested FAQs and their evidence-based answers.

FAQ: What is the expected potency and selectivity of SU11752?

Answer: Based on the initial characterization:

  • Potency: SU11752 is as potent as the well-known inhibitor wortmannin in inhibiting DNA-PK activity [1].
  • Selectivity: It demonstrates excellent selectivity, requiring a 500-fold higher concentration to inhibit the related kinase PI3K p110γ, making it a more specific tool than wortmannin for targeting DNA-PK without affecting other PI3K pathways [1].
  • Mechanism: It works by competing with ATP for binding to the kinase [1]. This is a common mechanism for kinase inhibitors and should be considered when designing buffer conditions (e.g., ATP concentrations).
FAQ: How can I confirm SU11752 is working in my cellular assay?

Answer: The original study used several functional readouts. You can adopt these as positive controls in your protocols:

  • Inhibit DSB Repair: Treat cells with SU11752 and induce DNA damage (e.g., with ionizing radiation or a chemotherapeutic like etoposide). A successful outcome is the persistence of DNA damage foci (e.g., γH2AX or 53BP1 foci) in treated cells compared to controls when measured via immunofluorescence [1] [2].
  • Achieve Radiosensitization: Perform a clonogenic survival assay. Cells pre-treated with SU11752 should show a significant increase in sensitivity (approximately 5-fold) to ionizing radiation compared to radiation alone [1].
FAQ: My cells are dying with SU11752 treatment. Is this expected?

Answer: It depends on the context. At concentrations that effectively inhibit DNA repair, SU11752 itself was not reported to cause significant cytotoxicity or disrupt normal cell cycle progression [1]. However, its purpose is to sensitize cells to other DNA-damaging agents.

  • Troubleshooting Tip: If you observe high cell death with SU11752 alone, consider:
    • Dose Verification: Your working concentration may be too high. Re-constitute the compound and perform a dose-response curve.
    • Assay Contamination: Ensure your DNA-damaging agent is not accidentally added in the "SU11752 only" control group.
    • Cell Line Variability: Sensitivity can vary between cell lines.
FAQ: What is a good starting concentration for my experiments?

Answer: While the exact molar concentration for cellular studies isn't provided in the abstract, the research indicates that effects were seen at concentrations that inhibited DNA-PK without affecting the cell cycle or ATM kinase [1].

  • Practical Recommendation: You will need to conduct a dose-curve experiment in your specific cell model. A good starting point for dilution series could be based on inhibitors with similar potency, often in the low micromolar range (e.g., 1-20 µM). Use the functional readouts (DSB repair inhibition) to determine the optimal concentration for your system.

Finding More Specialized Information

To overcome the lack of specific protocols, you can:

  • Consult Related Inhibitor Studies: Look for papers on similar, more recently characterized DNA-PK inhibitors (like NU7441, NU7026, or NU5455) [3] [4]. Their detailed methodologies (e.g., solvent, concentration, treatment duration) can often be adapted for SU11752.
  • Search for Citing Literature: Use databases like PubMed or Google Scholar to find papers that have cited the original SU11752 study [1]. These later publications may contain detailed methods and protocols for using the compound.

References

SU11752 Chemical & Application Profile

Author: Smolecule Technical Support Team. Date: February 2026

Aspect Details
Chemical Class Three-substituted indolin-2-ones [1] [2]
Molecular Target DNA-dependent protein kinase (DNA-PK) [1] [2]
Mechanism of Action Competitive ATP-binding site inhibitor (reversible) [1] [2]
Primary Research Use Radiosensitization and chemosensitization in cancer research [1] [3]
Reported Potency (IC₅₀) Equipotent to wortmannin for DNA-PK inhibition [1]
Selectivity ~500-fold more selective for DNA-PK over PI3K p110γ [1]
Suggested Vehicle DMSO (common solvent for small molecule inhibitors in this class) [4]

Suggested Experimental Protocol

Based on its profile as a small molecule kinase inhibitor, here is a general approach you can adapt and optimize for your specific cell culture system.

Vehicle Control Preparation
  • Primary Vehicle: Prepare a stock solution of SU11752 in 100% DMSO [4].
  • Working Dilution: Further dilute this stock into your cell culture medium for treatment. The final concentration of DMSO in the culture medium should typically be ≤0.1% (v/v) to avoid cytotoxicity.
  • Control Preparation: Prepare a vehicle control solution containing the same final concentration of DMSO (e.g., 0.1%) in your culture medium, but without the SU11752 compound.
Experimental Validation & Optimization

To confirm your vehicle control is appropriate, include these groups in your experiments:

  • Untreated Control: Cells with culture medium only.
  • Vehicle Control: Cells treated with medium containing the final concentration of DMSO (e.g., 0.1%).
  • Treatment Group: Cells treated with SU11752 dissolved in the vehicle.

Compare the vehicle control group to the untreated control. If the vehicle has no significant effect, key biological parameters (e.g., cell viability, DNA damage response, radiosensitivity) should be identical between these two groups.

Experimental Workflow for Vehicle Control Validation

The following diagram outlines the key steps for preparing and validating your vehicle control in an experiment.

Start Start Experiment Prep Prepare 100% DMSO Stock Solution Start->Prep Dilute Dilute in Culture Medium (Final DMSO ≤0.1%) Prep->Dilute Groups Set Up Experimental Groups Dilute->Groups Untreated 1. Untreated Control (Medium only) Groups->Untreated Vehicle 2. Vehicle Control (Medium + DMSO) Groups->Vehicle Treatment 3. Treatment Group (Medium + DMSO + SU11752) Groups->Treatment Analyze Treat Cells & Analyze Untreated->Analyze Vehicle->Analyze Treatment->Analyze Compare Compare Vehicle vs. Untreated Control Analyze->Compare Valid No Significant Difference? Vehicle is Valid Compare->Valid Yes Invalid Significant Difference? Re-optimize Vehicle Compare->Invalid No

Troubleshooting Common Vehicle Issues

If you encounter problems, consider these points:

  • Crystallization/Precipitation: If SU11752 precipitates out of solution at your working concentration, ensure the DMSO stock is fresh and properly mixed before dilution. Gently warming the stock solution might help.
  • Cellular Toxicity in Control: If your vehicle control group (with ≤0.1% DMSO) shows signs of toxicity compared to the untreated control, try to further reduce the DMSO concentration. Test a range from 0.05% to 0.1% to find the highest tolerable level for your cells.
  • Lack of Effect in Treatment: If the SU11752 treatment group shows no effect, verify the solubility and stability of your stock solution. Ensure the drug is fully dissolved in DMSO and that the stock is stored appropriately (often at -20°C or lower).

Key Recommendations for Optimization

To conclusively determine the optimal vehicle for your specific conditions:

  • Consult Original Sources: If possible, access the primary literature describing SU11752, particularly the foundational 2004 paper in Oncogene [1], for any specific formulation details.
  • Perform a Dose-Response: Systematically test a range of DMSO concentrations on your specific cell line to establish a non-toxic threshold.
  • Include Relevant Assays: When validating, use assays relevant to your research question (e.g., clonogenic survival assays for radiosensitization [1] or γH2AX foci quantification for DNA damage [5]).

References

SU11752 vs wortmannin DNA-PK inhibition comparison

Author: Smolecule Technical Support Team. Date: February 2026

Inhibitor Profile Comparison

The table below summarizes the key characteristics of SU11752 and Wortmannin.

Feature SU11752 Wortmannin
Chemical Class Three-substituted indolin-2-one [1] [2] Fungal metabolite (sterol) [2] [3]
Inhibition Mode Reversible, ATP-competitive [1] [2] Irreversible [2] [3]
Reported Potency (DNA-PK) Equally potent to Wortmannin in one study [1] IC~50~ ~16-20 nM (for PI3K, less selective for DNA-PK) [2] [3]
Key Advantage High Selectivity: 500-fold more selective for DNA-PK over PI3K p110γ [1] Broad PIKK Inhibition: Also inhibits ATM, ATR, and PI3Ks [4] [2]
Key Disadvantage Limited subsequent development data in search results Lack of Specificity: Inhibits other PI3Ks at 100-fold lower concentrations than those needed for DNA-PK inhibition; associated with cytotoxicity [1] [4]
Primary Research Use Served as a starting point for developing specific DNA-PK inhibitors [1] Early, non-specific tool compound for studying PIKK family biology [4] [5]

Experimental Evidence & Protocols

Here are the methodologies from key studies that established the profiles of these inhibitors.

SU11752 Characterization (2004)

The foundational study for SU11752 employed several experiments to establish its potency and mechanism [1]:

  • Kinase Inhibition Assay: DNA-PK was immunoprecipitated from HeLa cell nuclear extracts. Kinase activity was measured by quantifying the phosphorylation of a peptide substrate in the presence of the inhibitor [1].
  • Cellular DNA Repair & Radiosensitization Assay: The inhibitor's functional effect was tested in cells using:
    • Pulsed-field Gel Electrophoresis (PFGE): To directly assess the inhibition of DNA double-strand break repair after irradiation [1].
    • Clonogenic Survival Assay: To measure the enhancement of cell killing by ionizing radiation (a 5-fold sensitization was reported with SU11752) [1].
  • Selectivity Profiling: The critical selectivity of SU11752 was determined by testing its effect on the phosphatidylinositol-3-kinase p110γ, requiring a 500-fold higher concentration for inhibition compared to DNA-PK [1].
  • Mechanism of Action: Kinetic analysis and a direct ATP binding assay confirmed that SU11752 acts by competing with ATP for the DNA-PK binding site [1].
Wortmannin Investigations

Research on Wortmannin highlights its broad inhibitory profile and associated challenges:

  • Cytotoxicity and DNA Damage (2020): A study on DNA-PK-deficient SCID cells demonstrated that Wortmannin itself induces DNA damage and reduces cell survival, suggesting its effects are not solely due to DNA-PK inhibition but also involve ATM inhibition [4].
  • Chemosensitization (2014): In human glioma cells, a non-cytotoxic concentration (5 μM) of Wortmannin was shown to potentiate the combined cytotoxic effect of the chemotherapeutics etoposide and cisplatin. This effect was absent in DNA-PKcs-deficient cells, linking the chemosensitization to DNA-PK inhibition [5].

Modern Context of DNA-PK Inhibition

It is important to note that research has progressed significantly since the characterization of SU11752 and Wortmannin. The field has moved towards developing highly specific and soluble inhibitors for clinical application [6] [7].

  • Modern Inhibitors: Compounds like NU7441, M3814 (Peposertib), and AZD7648 are now more widely used as specific DNA-PK inhibitors. These have been optimized for better pharmacological properties and are in clinical trials [6] [7].
  • Structural Understanding: Recent cryo-EM structures of human DNA-PK in complex with inhibitors like M3814 have provided deep insights into the kinase's activation mechanism, enabling more rational drug design [8].

Research Application Guide

To help contextualize your research, the following diagram maps the role of DNA-PK and its inhibitors in the DNA damage response pathway.

DSB DNA Double-Strand Break (DSB) Ku Ku70/Ku80 Heterodimer DSB->Ku DNAPKcs DNA-PKcs Ku->DNAPKcs DNAPK_comp Active DNA-PK Complex Ku->DNAPK_comp DNAPKcs->DNAPK_comp NHEJ NHEJ Repair Machinery DNAPK_comp->NHEJ CellDeath Cell Death DNAPK_comp->CellDeath If inhibited Repair DNA Repair NHEJ->Repair IR_Chemo Ionizing Radiation & Chemotherapy IR_Chemo->DSB Inhibitors DNA-PK Inhibitors (SU11752, Wortmannin, etc.) Inhibitors->DNAPK_comp Inhibits

When planning your research, consider these points:

  • For Specific DNA-PK Inhibition: SU11752 represents a historically important step towards selectivity. For modern research, newer agents like NU7441 or clinical candidates (M3814, AZD7648) may provide more specific and reliable results [6] [7].
  • For a Pan-PIKK Tool: Wortmannin remains useful if your goal is to simultaneously inhibit DNA-PK, ATM, and other PI3K-family kinases to observe combined effects, provided its cytotoxicity is accounted for [4] [3].

References

SU11752 selectivity profile against other kinase inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

SU11752 Selectivity and Experimental Data

SU11752 was characterized as a potent and selective inhibitor of the DNA-dependent protein kinase (DNA-PK). The table below summarizes the key experimental findings on its selectivity.

Target / Parameter Experimental Data Context & Comparison
DNA-PK (Primary Target) Potent inhibition [1] Equally potent as wortmannin in inhibiting DNA-PK [1].
Selectivity vs. PI3K p110γ 500-fold higher concentration required for inhibition compared to DNA-PK [1] Demonstrates high selectivity for DNA-PK over the related lipid kinase PI3K p110γ. Wortmannin inhibits PI3Ks at 100-fold lower concentrations than needed for DNA-PK [1].
Mechanism of Action Competes with ATP [1] Inhibition kinetics and a direct ATP-binding assay confirmed it as an ATP-competitive inhibitor [1].
Cellular Effect: DSB Repair Inhibited DNA double-strand break repair [1] Direct measurement of repair capacity in cells.
Cellular Effect: IR Sensitization Five-fold sensitization to ionizing radiation [1] Measured by increased cell death after radiation exposure.
Selectivity in Cell-Based Assay Normal cell cycle progression at DNA repair-inhibiting concentrations; ATM kinase activity not inhibited [1] Indicates that the sensitization effect is not due to general cell cycle disruption or inhibition of the related kinase ATM.

The experimental data for SU11752's characterization involved several key methodologies [1]:

  • Kinase Inhibition Assays: SU11752 was tested against DNA-PK and other kinases like phosphatidylinositol-3-kinase (PI3K p110γ) to determine its potency (IC50 values) and selectivity.
  • ATP-Competition Kinetics: The mode of inhibition was determined by studying the kinetics of DNA-PK inhibition in the presence of varying ATP concentrations.
  • Cellular DNA Repair Assays: The functional consequence of DNA-PK inhibition was measured by assessing the repair of DNA double-strand breaks in cells.
  • Ionizing Radiation Survival Assays: Cells were treated with SU11752 and exposed to ionizing radiation. Survival curves were generated to calculate the radiation sensitization factor.

The Role of DNA-PK and SU11752

The following diagram illustrates the signaling pathway targeted by SU11752 and the experimental workflow used to validate its effects.

cluster_pathway DNA-PK Pathway in DNA Damage Repair cluster_inhibition SU11752 Mechanism & Experimental Validation IR Ionizing Radiation DSB DNA Double-Strand Break (DSB) IR->DSB Ku Ku70/Ku80 Heterodimer Binds DNA Ends DSB->Ku DNA_PK DNA-PK Complex Formation & Activation Ku->DNA_PK NHEJ Repair via Non-Homologous End Joining (NHEJ) DNA_PK->NHEJ Inhibit Inhibits DNA-PK by Competing with ATP DNA_PK->Inhibit Targets CellSurvival Cell Survival NHEJ->CellSurvival SU11752 SU11752 SU11752->Inhibit RepairBlock Blocks NHEJ Repair Inhibit->RepairBlock Results in Sensitization Cellular Outcome: Radiosensitization RepairBlock->Sensitization Leads to

Interpretation and Modern Context

The data positions SU11752 as a foundational tool for a specific research purpose.

  • Defining a Selective Chemotype: When discovered, SU11752 represented a significant step forward from early, non-selective inhibitors like wortmannin. Its primary value was its improved selectivity for DNA-PK over PI3K, making it a more specific tool for studying DNA-PK's role in cells [1].
  • Therapeutic Rationale: The goal of inhibiting DNA-PK is to prevent cancer cells from repairing the lethal DNA damage caused by radiotherapy, thereby increasing the treatment's effectiveness. This approach is still actively being researched [2] [3].
  • Limitations of Available Data: The search results do not contain a broad profiling of SU11752 against a large panel of human kinases, which is the modern standard for defining a kinase inhibitor's selectivity profile. Consequently, a direct comparison with the selectivity of contemporary clinical-stage DNA-PK inhibitors or inhibitors of other major kinase families (like MEK or BRAF inhibitors mentioned in other contexts [4] [5]) cannot be provided.

References

SU11752 validation studies in different cell lines

Author: Smolecule Technical Support Team. Date: February 2026

SU11752 Validation Study at a Glance

The key findings from the original 2004 study that first identified and characterized SU11752 are summarized in the table below [1] [2].

Aspect of Validation Details from the Original Study
Inhibitor Class Three-substituted indolin-2-ones [1].
Primary Target DNA-dependent protein kinase (DNA-PK) [1].
Mechanism of Action Competes with ATP for binding to DNA-PK [1] [2].
Potency (DNA-PK Inhibition) Equally potent as the known inhibitor wortmannin [1] [2].
Selectivity 500-fold more selective for DNA-PK over phosphatidylinositol-3-kinase (PI3K) p110γ than wortmannin [1].
Cellular Effect Inhibited DNA double-strand break repair [1] [2].
Radiosensitization Caused a five-fold sensitization to ionizing radiation [1] [2].
Impact on Cell Cycle Did not disrupt normal cell cycle progression at DNA-repair-inhibiting concentrations [1].
Specificity Did not inhibit the related kinase ATM at effective concentrations [1].

Experimental Workflow

The diagram below illustrates the key experiments used to validate SU11752 in the original study.

G cluster_1 In Vitro Biochemical Assays cluster_2 Cellular & Functional Assays Start Characterization of SU11752 A1 DNA-PK Kinase Assay Start->A1 A2 PI3K p110γ Kinase Assay Start->A2 B1 DNA Double-Strand Break Repair Assay Start->B1 B3 Cell Cycle Progression Analysis (Flow Cytometry) Start->B3 B4 ATM Kinase Activity Assay Start->B4 A3 ATP Competition Assay A1->A3 B2 Ionizing Radiation Sensitization Assay B1->B2

Research Context and Limitations

It's important to interpret the data on SU11752 within its historical context:

  • Foundational Research: SU11752 was characterized as a prototype compound that helped define a new class of DNA-PK inhibitors [1]. The study established the proof-of-concept that selective DNA-PK inhibition could radiosensitize cells.
  • Evolution of the Field: Research has progressed significantly since 2004. The review from 2022 mentions newer, more advanced DNA-PK inhibitors like M3814 and AZD7648, which are already in clinical trials for combination therapy with radiotherapy and chemotherapy [3].
  • Information Gap: The available data does not include comparisons of SU11752's performance (e.g., IC50, selectivity profile, cellular efficacy) against other inhibitors like NU7026, NU7441, or the newer clinical candidates [3] [4].

References

comparing SU11752 with novel DNA-PK inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Profile of DNA-PK Inhibitors

The table below summarizes the core characteristics of SU11752 and selected novel inhibitors.

Inhibitor Name Primary Target / Mechanism Potency (IC₅₀) Selectivity (Notable Off-Targets) Key Characteristics & Development Stage
SU11752 DNA-PKcs (ATP-competitive) [1] [2] 0.13 μM (130 nM) [2] ~8.5x selective over PI3K p110γ (IC₅₀ 1.1 μM) [2] Early research tool; sensitizes cells to ionizing radiation [1].
NU7441 DNA-PKcs (ATP-competitive) [3] ~14 nM [4] Improved selectivity over PI3K vs. earlier inhibitors [3]. Widely used in research; poor aqueous solubility limits in vivo use [4].
DA-143 DNA-PKcs (ATP-competitive) [4] 2.5 nM [4] N/A (Specificity data not provided in search results) Designed analog of NU7441 with enhanced aqueous solubility [4].
Ku-DBi's Ku70/80 heterodimer (Inhibits Ku-DNA interaction) [5] N/A (Detailed IC₅₀ not provided) Highly specific; activity is Ku-dependent (Ku-null cells are insensitive) [5]. Novel mechanism; inhibits entire DNA-PK holoenzyme assembly; useful for improving CRISPR HDR [5].
M3814 (Nedisertib) DNA-PKcs [3] N/A (Detailed IC₅₀ not provided) N/A (Specificity data not provided in search results) In clinical trials (Phase I/II) in combination with radiotherapy/chemotherapy [3].
AZD7648 DNA-PKcs [3] N/A (Detailed IC₅₀ not provided) N/A (Specificity data not provided in search results) In clinical trials (Phase I/II) as a combination therapy [3].

Key Experimental Protocols for Validation

To evaluate and compare DNA-PK inhibitors, several standard biochemical and cellular assays are used. Here are the methodologies for key experiments cited in the search results.

  • Biochemical Kinase Activity Assay: This standard assay measures the direct inhibition of the DNA-PKcs kinase activity. The protocol involves incubating the purified DNA-PK holoenzyme (DNA-PKcs and Ku) with a synthetic peptide substrate, ATP, and the inhibitor. The phosphorylation of the peptide is often measured using radioisotopes (e.g., [γ-³²P]ATP) or a luminescence-based ADP detection system (ADP-Glo) [5] [4]. The transfer of a phosphate group to the substrate is quantified, and the concentration of inhibitor that reduces this activity by 50% is reported as the IC₅₀ value [4].

  • Electrophoretic Mobility Shift Assay (EMSA) for Ku Inhibition: This method is specifically used to confirm the unique mechanism of Ku-DBi's. Purified Ku protein is pre-incubated with the compound and then mixed with a [³²P]-labeled double-stranded DNA probe. The reaction mixture is run on a non-denaturing polyacrylamide gel. If the inhibitor is effective, it will prevent the formation of the Ku-DNA complex, which can be visualized as a reduction in the shifted band on the gel [5].

  • Cellular NHEJ Repair Assay: This assesses the functional consequence of DNA-PK inhibition in a cellular context. One common method uses reporter constructs integrated into the cellular genome. When a DSB is induced in the reporter gene (e.g., by CRISPR/Cas9 or an endonuclease), successful repair via NHEJ can disrupt the gene, which is measured as a loss of fluorescence or a gain of drug resistance. Inhibitors of DNA-PK will reduce the efficiency of this repair, leading to a decrease in the number of successfully repaired cells [5].

  • Thermal Shift Assay (TSA) for Target Engagement: This assay is used to demonstrate a direct physical interaction between a small molecule (like a Ku-DBi) and its target protein (Ku). A purified protein is mixed with the compound and subjected to a gradient of increasing temperatures. Binding of a compound often stabilizes the protein, increasing its melting temperature (Tm), which can be tracked with fluorescent dyes that bind to hydrophobic regions of unfolded proteins. A positive shift in Tm provides evidence of direct binding [5].

DNA-PK Signaling and Inhibitor Mechanisms

The following diagram illustrates the role of DNA-PK in the Non-Homologous End Joining (NHEJ) pathway and the points where different classes of inhibitors act.

DSB DNA Double-Strand Break (DSB) Ku Ku70/80 Heterodimer Binds DNA Ends DSB->Ku DNA_PKcs DNA-PKcs Recruited by Ku Ku->DNA_PKcs Holoenzyme Active DNA-PK Holoenzyme DNA_PKcs->Holoenzyme Processing End Processing (Artemis, etc.) Holoenzyme->Processing Ligation Ligation (XRCC4/Ligase IV) Processing->Ligation Repaired Repaired DNA Ligation->Repaired Inhibitor_Ku Ku-DBi Inhibitors Inhibitor_Ku->Ku Inhibitor_ATP ATP-competitive Inhibitors (SU11752, NU7441, etc.) Inhibitor_ATP->DNA_PKcs

Key Insights for Researchers

  • The Trajectory of Inhibitor Development: The evolution from SU11752 to modern inhibitors has focused on improving potency, selectivity, and drug-like properties. A major push has been to overcome poor solubility, a limitation of research tools like NU7441, with new compounds like DA-143 designed specifically for better in vivo performance [4].

  • Exploring Novel Mechanisms: Most clinical-stage inhibitors target the ATP-binding site of DNA-PKcs. However, the development of Ku-DNA binding inhibitors (Ku-DBi's) represents a distinct strategy. By preventing the initial sensor (Ku) from binding to DNA, this approach blocks the entire pathway upstream and offers a new route for intervention [5].

  • Beyond Radio/Chemosensitization: While the primary application of these inhibitors is to sensitize tumors to conventional DNA-damaging therapies, they have found a valuable role in biotechnology. Inhibiting the dominant NHEJ pathway in cells can increase the efficiency of precise gene insertion (Homology-Directed Repair) in CRISPR-Cas9 gene editing workflows [5] [6].

References

SU11752 efficacy validation in radiation sensitization

Author: Smolecule Technical Support Team. Date: February 2026

SU11752 Profile and Key Experimental Data

SU11752 was identified as a potent and selective inhibitor of the DNA-dependent protein kinase (DNA-PK), which plays a critical role in repairing DNA double-strand breaks. By inhibiting this repair pathway, SU11752 sensitizes cancer cells to ionizing radiation [1].

The table below summarizes the core quantitative data available for SU11752 from the identified study:

Parameter Experimental Data for SU11752
Primary Target DNA-dependent protein kinase (DNA-PK) [1]
Mechanism of Action Competes with ATP for binding to DNA-PK [1]
In Vitro Potency Equally potent as wortmannin in inhibiting DNA-PK [1]
Selectivity ~500-fold more selective for DNA-PK over PI3K p110γ [1]
Cellular Effect Inhibits DNA double-strand break repair [1]
Radiosensitization 5-fold increase in sensitivity to ionizing radiation [1]
Cytotoxicity/Cell Cycle Normal cell cycle progression at DNA repair-inhibiting concentrations [1]

Detailed Experimental Methodology

The key findings on SU11752 were generated through a series of experiments designed to comprehensively evaluate its mechanism and efficacy [1]:

  • Kinase Activity Assays: The inhibitory activity of SU11752 against DNA-PK was measured using in vitro kinase assays. These experiments determined the compound's potency (IC50) and its mechanism was identified as ATP-competitive through inhibition kinetics and direct ATP-binding assays.
  • Cellular DNA Repair Assays: The functional consequence of DNA-PK inhibition was tested in cells. Researchers employed methods to induce DNA double-strand breaks and then assessed the repair efficiency in the presence of SU11752, confirming that the compound inhibits DNA double-strand break repair.
  • Clonogenic Survival Assays: This is the gold-standard method for measuring radiosensitization. Cells were treated with SU11752, exposed to varying doses of radiation, and then their ability to form colonies was quantified. This experiment demonstrated a five-fold sensitization to ionizing radiation.
  • Cell Cycle Analysis: To confirm that the radiosensitization was not due to general cytotoxicity or cell cycle disruption, researchers used techniques like flow cytometry. They showed that at concentrations effective for radiosensitization, SU11752 did not arrest the cell cycle.

Comparative Landscape of DNA Repair Inhibitors

While direct experimental data for other agents is not available in the search results, SU11752 is part of a broader class of drugs targeting the DNA Damage Response (DDR). The following diagram and table place it in this context.

IR Ionizing Radiation DSB DNA Double-Strand Break (DSB) IR->DSB HR Homologous Recombination (HR) DSB->HR NHEJ Non-Homologous End Joining (NHEJ) DSB->NHEJ PARP PARP DSB->PARP Other DDR Targets ATM ATM DSB->ATM ATR ATR DSB->ATR DNAPK DNA-PK Complex NHEJ->DNAPK Key Enzyme SU11752 SU11752 DNAPK->SU11752 Inhibited by

The table below compares SU11752 with other key targets in the DDR pathway, based on the broader context from the search results.

Target / Agent Class / Role Key Differentiator Reported Development Stage (in searches)
DNA-PK (SU11752) DNA repair kinase (NHEJ pathway) High selectivity for DNA-PK over PI3K; ATP-competitive [1]. Early research compound (proof-of-concept) [1].
PARP (e.g., Olaparib) DNA repair enzyme (Base Excision Repair) Clinically approved; synthetic lethality in BRCA-deficient cancers [2]. Clinical application; multiple approved drugs [3] [2].
ATM/ATR DNA damage sensing & signaling kinases Master regulators of the DDR; inhibition disrupts multiple repair pathways [3] [4]. Clinical trials; ongoing for various inhibitors [3] [4].
Wee1 Cell cycle checkpoint kinase Inhibits G2/M checkpoint, forcing cells with damage into mitosis [3] [4]. Clinical trials; being evaluated in combination regimens [3] [4].

Interpretation and Research Implications

  • SU11752's Significance: SU11752 represents an important proof-of-concept that specific DNA-PK inhibition is a viable strategy for radiosensitization, with advantages over older, less selective inhibitors like wortmannin [1].
  • The Modern Radiosensitizer Landscape: The field has progressed significantly, with a clear strategic shift towards targeting multiple DDR pathways (like PARP, ATM, ATR) and exploring combinations with immunotherapy to not only kill cancer cells more effectively but also to stimulate a systemic anti-tumor immune response [3] [4].
  • Clinical Translation Gap: While SU11752 itself remains a research tool, the principle it validated—DNA-PK inhibition—is actively being pursued. The searches indicate that other DNA-PK inhibitors (e.g., NU7441) have since been developed and evaluated preclinically [2].

References

Overview of Common DDR Inhibitors and Their Targets

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key DDR inhibitors discussed in the scientific literature, which are often evaluated for their toxicity and therapeutic potential [1] [2] [3].

Target Example Inhibitors Therapeutic Rationale & Mechanism Common Toxicities & Challenges
PARP Olaparib, Veliparib Induces synthetic lethality in HR-deficient (e.g., BRCA-mutant) cells; sensitizes to TMZ chemotherapy [2] [3]. Myelosuppression (anemia, neutropenia); nausea; fatigue; potential for secondary malignancies [2].
ATM/ATR AZD1394 (ATM), Berzoser tib (ATR) Disrupts DNA damage sensing & cell cycle checkpoints; overcomes radioresistance [3] [4]. Limited by dose-limiting toxicities (DLTs); can cause bone marrow suppression and gastrointestinal toxicity [2].
DNA-PK Peposertib, Nedisertib Inhibits primary DSB repair via NHEJ; enhances effect of radiotherapy and some chemotherapies [4] [5] [6]. Skin toxicity, lymphopenia; the therapeutic window is a key challenge [5].
Wee1 Adavoser tib Causes mitotic catastrophe by forcing cells with damaged DNA into premature mitosis; radio-sensitizer [4]. Hematological toxicity (thrombocytopenia, neutropenia) is a major dose-limiting factor [4].
CHK1/2 Prexaser tib (CHK1) Abrogates cell cycle checkpoints, increasing replication stress and genomic instability [3]. Enhances toxicity of DNA-damaging chemo/radiotherapy to normal tissues; narrow therapeutic index [2].

Experimental Strategies for Toxicity Profiling

Based on the literature, here are established methodologies for generating comparative toxicity data for DDR inhibitors [2] [4].

  • In Vitro Cytotoxicity Assays

    • Purpose: To determine the intrinsic cytotoxicity of an inhibitor and its synergistic effect with DNA-damaging agents.
    • Protocol:
      • Cell Lines: Use a panel of cancer cell lines (e.g., glioblastoma, non-small cell lung cancer) and non-cancerous cell lines (e.g., fibroblasts).
      • Treatment: Expose cells to a range of inhibitor concentrations alone and in combination with radiation or chemotherapeutics like Temozolomide.
      • Endpoint Measurement: Use assays like the Clonogenic Survival Assay to measure long-term reproductive viability post-radiation or the MTT/XTT Assay to measure metabolic activity as a proxy for cell viability after 72-96 hours of drug exposure.
      • Data Analysis: Calculate IC50 values and Combination Index (CI) to quantify synergism or antagonism.
  • In Vivo Tolerability and Efficacy Studies

    • Purpose: To evaluate the maximum tolerated dose (MTD), organ-specific toxicities, and anti-tumor efficacy in a live organism.
    • Protocol:
      • Animal Models: Typically use mouse or rat models bearing human tumor xenografts.
      • Dosing: Administer the inhibitor at escalating doses, either as a single agent or combined with radiotherapy, following a predetermined schedule (e.g., daily for 2 weeks).
      • Toxicity Monitoring:
        • Hematological Toxicity: Regularly analyze blood cell counts.
        • Organ Toxicity: Monitor weight loss, and upon study completion, harvest organs (e.g., liver, kidney, bone marrow) for histopathological examination.
      • Efficacy Assessment: Measure tumor volume regression over time.

The following diagram illustrates the logical workflow for a standard in vivo study design to assess both efficacy and toxicity, integrating the key components and decision points from the experimental strategies described above.

G Start In Vivo Study Start AnimalModel Establish Animal Model (Human tumor xenografts) Start->AnimalModel DosingRegimen Apply Dosing Regimen (Escalating doses, single/combination) AnimalModel->DosingRegimen DataCollection Data Collection Phase DosingRegimen->DataCollection MonitorTox Monitor Toxicity (Weight, blood counts) DataCollection->MonitorTox AssessEfficacy Assess Efficacy (Tumor volume measurement) DataCollection->AssessEfficacy EndpointAnalysis Endpoint Analysis MonitorTox->EndpointAnalysis AssessEfficacy->EndpointAnalysis Histopathology Histopathological Examination of Organs EndpointAnalysis->Histopathology DataSynthesis Data Synthesis & Conclusion (Determine MTD, Therapeutic Index) Histopathology->DataSynthesis End Study End DataSynthesis->End

How to Proceed with Your Research on SU11752

Since direct data on SU11752 is unavailable, here are steps you can take to build your comparison guide:

  • Consult Specialized Databases: Search chemical and pharmaceutical databases like PubChem, ChemBL, or the Integrity database using the exact compound name or its specific chemical identifier. These often contain curated, pre-clinical data.
  • Analyze by Mechanism: If SU11752's molecular target is known, you can create a more general comparison by placing it in the context of its inhibitor class (e.g., a DNA-PK inhibitor) using the data in the table above.
  • Focus on Standard Metrics: When you find data, focus on standard toxicity metrics like the Maximum Tolerated Dose (MTD), IC50 in various cell lines, and common dose-limiting toxicities (DLTs) to enable objective comparison with other drugs.

References

Comprehensive Researcher's Guide: Validation of SU11752 as a Selective DNA-PK Inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to DNA-PK and Its Therapeutic Targeting

DNA-dependent protein kinase (DNA-PK) is a nuclear serine/threonine kinase that plays a critical role in the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs) in mammalian cells. The DNA-PK holoenzyme consists of a catalytic subunit (DNA-PKcs) and a regulatory heterodimer (Ku70/Ku80) that recognizes and binds to broken DNA ends. Upon binding DNA, DNA-PKcs undergoes autophosphorylation, which facilitates the recruitment of additional repair proteins to complete the DSB repair process. DNA-PK belongs to the phosphatidylinositol 3-kinase-related kinase (PIKK) family, which also includes ATM, ATR, and mTOR, sharing structural similarities in their kinase domains but possessing distinct cellular functions.

The strategic importance of DNA-PK as a therapeutic target in oncology stems from its central role in mediating resistance to DNA-damaging cancer treatments. Many conventional radiotherapy and chemotherapy approaches exert their cytotoxic effects by inducing DNA DSBs. Cancer cells with elevated DNA-PK activity demonstrate enhanced DSB repair capacity, resulting in treatment resistance and reduced therapeutic efficacy. Consequently, inhibiting DNA-PK activity represents a promising approach to sensitize tumor cells to DNA-damaging agents. Research has demonstrated that DNA-PK inhibition increases cellular sensitivity to ionizing radiation and various chemotherapeutic drugs, positioning DNA-PK inhibitors as potentially valuable combination therapy agents in oncology.

SU11752 Profile and Characterization

SU11752 is a synthetic small molecule inhibitor originating from a three-substituted indolin-2-ones chemical library. It was identified during systematic efforts to develop more selective DNA-PK inhibitors that would overcome the limitations of earlier compounds like wortmannin, which inhibited multiple PIKK family members and exhibited significant cytotoxicity. SU11752 emerged as a lead compound with improved selectivity for DNA-PK compared to other PIKK family members.

Mechanism of Action and Selectivity Profile

SU11752 exerts its inhibitory effect through ATP-competitive binding to the kinase domain of DNA-PKcs. Binding and kinetic studies have confirmed that SU11752 competes with ATP for binding to the catalytic site of DNA-PK, thereby preventing the phosphorylation events necessary for NHEJ progression. This mechanism contrasts with irreversible inhibitors like wortmannin, which forms covalent bonds with the kinase domain.

The selectivity profile of SU11752 represents one of its most significant advantages as a research tool and potential therapeutic agent:

  • Potent DNA-PK inhibition: Exhibits inhibition potency comparable to wortmannin [1]
  • High selectivity over PI3K p110γ: Requires approximately 500-fold higher concentrations to inhibit PI3K p110γ compared to DNA-PK [1]
  • Preserved cell cycle progression: Unlike broader PIKK inhibitors, SU11752 inhibits DNA repair without disrupting normal cell cycle progression at effective concentrations [1]
  • ATM kinase sparing: Does not significantly inhibit ATM kinase activity, maintaining functional separation between these related DNA damage response pathways [1]

This selectivity profile makes SU11752 particularly valuable for dissecting the specific contributions of DNA-PK to DSB repair without concurrently impairing other crucial DNA damage response pathways.

Comparative Analysis of DNA-PK Inhibitors

The development of DNA-PK inhibitors has evolved through several generations, from broad-spectrum PIKK inhibitors to increasingly selective compounds. The following table summarizes the key characteristics of SU11752 alongside other prominent DNA-PK inhibitors:

Table 1: Comparative Profile of DNA-PK Inhibitors

Inhibitor Chemical Class Mechanism IC₅₀ (DNA-PK) Selectivity Advantages Research Applications
SU11752 Three-substituted indolin-2-one ATP-competitive Comparable to wortmannin [1] 500-fold selective over PI3K p110γ; minimal ATM inhibition [1] Selective DNA-PK inhibition studies; radiation sensitization research
Wortmannin Fungal metabolite Irreversible, covalent binding 0.016-0.12 μM [2] Broad PIKK family inhibition Pan-PIKK inhibition studies; early mechanistic research
LY294002 Chromone derivative ATP-competitive ~6 μM [2] Moderate selectivity over other PIKKs Prototypical PI3K inhibitor; early DNA-PK studies
NU7026 Chromenone derivative ATP-competitive 0.23 μM [2] 56-fold selective over PI3K; >400-fold over ATM/ATR [2] Standard for selective DNA-PK inhibition; radiation/chemo-sensitization studies
NU7441 Chromenone derivative ATP-competitive 0.014 μM [2] 357-fold selective over PI3K; >7000-fold over ATM/ATR [2] High-potency DNA-PK inhibition; in vitro and in vivo sensitization studies
OK-1035 Pyridone derivative Not fully characterized ~8 μM [2] First reported selective DNA-PK inhibitor Historical significance; early selectivity proof-of-concept

Table 2: Functional Cellular Effects of DNA-PK Inhibitors

Inhibitor Radiation Sensitization DSB Repair Inhibition Cellular Toxicity Key Limitations
SU11752 5-fold sensitization [1] Demonstrated via repair assays [1] Minimal at DNA-PK inhibitory concentrations Limited in vivo pharmacokinetic data
Wortmannin Significant but non-selective Effective but broad-target High cytotoxicity at concentrations needed for DNA-PK inhibition Lacks specificity; inhibits multiple PIKKs at lower concentrations
LY294002 Moderate Moderate Moderate Limited potency and selectivity
NU7026 DNA-PK-dependent [2] Strong inhibition Low at selective concentrations Poor pharmacokinetic properties
NU7441 Potent at 0.5 μM [2] Strong inhibition Low at selective concentrations Poor solubility and metabolic lability

The development pipeline for DNA-PK inhibitors demonstrates a clear trend toward improved selectivity and potency. Second-generation inhibitors like NU7026 and NU7441 offer significantly enhanced specificity profiles compared to first-generation compounds. Meanwhile, clinical candidates such as M3814 and AZD7648 represent third-generation inhibitors with optimized pharmacokinetic properties currently undergoing clinical trials [3]. SU11752 occupies an important position in this evolutionary trajectory as one of the earlier compounds demonstrating that high selectivity for DNA-PK was achievable through rational drug design.

Experimental Validation and Assessment Methodologies

Rigorous experimental validation is essential to confirm the selectivity and functional effects of SU11752 as a DNA-PK inhibitor. The following section outlines key methodologies and protocols employed in characterizing SU11752.

Biochemical Assays for Direct Target Engagement

Kinase Activity Assays:

  • Purpose: Measure direct inhibition of DNA-PK catalytic activity in a cell-free system
  • Protocol: Purified DNA-PK enzyme is incubated with a radioactive ATP (³²P-ATP or ³³P-ATP) and a specific substrate peptide in the presence of varying concentrations of SU11752. The reaction is typically performed in buffer containing DNA fragments to activate DNA-PK. Reactions are stopped by adding acid, and phosphorylated substrate is captured on phosphocellulose filters, washed, and quantified by scintillation counting.
  • Data Analysis: IC₅₀ values are calculated from dose-response curves of inhibitor concentration versus percentage of remaining kinase activity.
  • Selectivity Assessment: The same assay format is applied to other kinases (PI3K isoforms, ATM, ATR) to determine selectivity ratios [1] [4].

ATP Competition Studies:

  • Purpose: Confirm the mechanism of inhibition
  • Protocol: Kinase assays are performed with fixed SU11752 concentrations while varying ATP concentrations. If SU11752 is truly ATP-competitive, increasing ATP concentrations should reduce the inhibition potency (increase IC₅₀).
  • Data Analysis: Lineweaver-Burk plots or alternative kinetic analyses are used to determine the inhibition modality [1].
Cellular Target Engagement and Functional Assays

Immunofluorescence Microscopy for DNA Repair Foci:

  • Purpose: Visualize and quantify DNA-PK activation and recruitment to DSB sites
  • Protocol: Cells are grown on coverslips, treated with SU11752, and exposed to ionizing radiation (typically 1-2 Gy) to induce DSBs. Cells are fixed at various time points post-irradiation, permeabilized, and stained with antibodies against DNA-PKcs phosphorylated at S2056 (autophosphorylation site) and γH2AX (marker for DSBs).
  • Data Analysis: Foci are quantified using fluorescence microscopy. SU11752 should reduce DNA-PKcs autophosphorylation foci without significantly affecting γH2AX foci formation, indicating specific inhibition of DNA-PK activation rather than DSB formation [1] [5].

Western Blot Analysis of DNA-PK Signaling:

  • Purpose: Assess inhibition of DNA-PK-mediated phosphorylation events
  • Protocol: Cells are treated with SU11752 followed by DNA damage induction. Protein lysates are prepared, separated by SDS-PAGE, and transferred to membranes. Blots are probed with antibodies against phosphorylated DNA-PKcs targets (e.g., DNA-PKcs S2056, XRCC4) and total protein levels.
  • Data Analysis: Reduced phosphorylation of DNA-PK substrates in SU11752-treated cells confirms target engagement in cellular context [1].
Functional DSB Repair and Cell Survival Assays

Comet Assay:

  • Purpose: Directly measure DSB repair capacity in individual cells
  • Protocol: Single-cell suspensions are embedded in agarose on microscope slides, lysed to remove membranes and proteins, and subjected to electrophoresis under neutral conditions (for DSB detection). DNA is stained with fluorescent dye, and "comet tail" moments are quantified as indicators of DNA damage.
  • Data Analysis: SU11752-treated cells should exhibit slower repair kinetics, with more persistent comet tails following DNA damage induction compared to untreated controls [1].

Clonogenic Survival Assays:

  • Purpose: Measure the ability of cells to proliferate indefinitely following combined DNA damage and inhibitor treatment
  • Protocol: Cells are treated with SU11752, exposed to ionizing radiation or DNA-damaging chemotherapeutics, plated at low density, and allowed to form colonies for 1-3 weeks. Colonies are fixed, stained, and counted.
  • Data Analysis: Dose enhancement factors (DEF) are calculated by comparing radiation or drug doses required to achieve equivalent survival in presence versus absence of SU11752. SU11752 demonstrates approximately 5-fold radiosensitization in validated studies [1].

Flow Cytometry-Based Cell Cycle Analysis:

  • Purpose: Evaluate cell cycle progression and potential checkpoint activation
  • Protocol: Cells are treated with SU11752 with or without DNA damage, fixed, stained with propidium iodide, and analyzed by flow cytometry to determine DNA content and cell cycle distribution.
  • Data Analysis: SU11752 should not significantly alter cell cycle progression at concentrations that effectively inhibit DNA-PK, confirming its selective action without broad cell cycle disruption [1].

The following diagram illustrates the key steps in validating SU11752 as a selective DNA-PK inhibitor:

G cluster_1 Biochemical Characterization cluster_2 Cellular Target Engagement cluster_3 Functional Consequences Start SU11752 Validation Workflow B1 In Vitro Kinase Assays Start->B1 B2 ATP Competition Studies B1->B2 B3 Selectivity Profiling (PI3K, ATM, ATR) B2->B3 C1 DNA-PKcs Autophosphorylation (Immunofluorescence) B3->C1 C2 Substrate Phosphorylation (Western Blot) C1->C2 C3 DNA-PK Recruitment to DSBs C2->C3 F1 DSB Repair Capacity (Comet Assay) C3->F1 F2 Radiation/Chemo-Sensitization (Clonogenic Assay) F1->F2 F3 Cell Cycle Analysis (Flow Cytometry) F2->F3 Validation Confirmed Selective DNA-PK Inhibitor F3->Validation

Visual Guide to Experimental Validation Workflow for SU11752

Research Applications and Strategic Implementation

SU11752 serves as a valuable research tool for investigating DNA repair mechanisms and developing combination cancer therapies. Its well-characterized selectivity profile makes it particularly suited for:

  • Mechanistic Studies of NHEJ: SU11752 enables specific interrogation of DNA-PK's role in NHEJ without concurrent inhibition of other PIKK family members that would confound experimental interpretation. Researchers can employ SU11752 to dissect the temporal sequence of NHEJ events, identify novel DNA-PK substrates, and elucidate regulatory mechanisms controlling pathway activity.

  • Radiation Sensitization Screening: The consistent 5-fold radiosensitization demonstrated by SU11752 establishes a benchmark for evaluating next-generation DNA-PK inhibitors. Research groups can use SU11752 as a reference compound when screening novel inhibitors for potency and selectivity, facilitating structure-activity relationship studies and lead compound optimization.

  • Combination Therapy Development: SU11752 provides a validated tool for preclinical evaluation of DNA-PK inhibition in combination with standard DNA-damaging chemotherapeutics (e.g., etoposide, cisplatin, doxorubicin) and novel targeted agents. These studies help identify synergistic interactions and inform clinical trial design for combination regimens.

  • DNA Repair Pathway Redundancy Mapping: By specifically inhibiting DNA-PK with minimal off-target effects, SU11752 enables researchers to investigate compensatory relationships between NHEJ and alternative DSB repair pathways (homologous recombination, microhomology-mediated end joining). This application is particularly valuable for understanding how cancer cells adapt to targeted therapies and identifying co-dependencies that can be therapeutically exploited.

When implementing SU11752 in research settings, scientists should consider its specific advantages and limitations compared to newer-generation inhibitors. While SU11752 offers well-documented selectivity, more recently developed compounds like NU7441 provide higher potency, and clinical candidates such as M3814 and AZD7648 offer improved pharmacokinetic properties for in vivo studies. The choice of inhibitor should align with specific research objectives, giving consideration to factors including required potency, selectivity profile, and experimental system (in vitro vs. in vivo).

Conclusion

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

493.16714214 g/mol

Monoisotopic Mass

493.16714214 g/mol

Heavy Atom Count

35

Appearance

Yellow solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 07-15-2023
1. Finlay, M. Raymond V.; Griffin, Roger J. Modulation of DNA repair by pharmacological inhibitors of the PIKK protein kinase family. Bioorganic & Medicinal Chemistry Letters (2012), 22(17), 5352-5359.
2. Ljungman, Mats. Targeting the DNA Damage Response in Cancer. Chemical Reviews (Washington, DC, United States) (2009), 109(7), 2929-2950.
3. Pastwa, Elzbieta; Malinowski, Mariusz Non-homologous DNA end joining in anticancer therapy. Current Cancer Drug Targets (2007), 7(3), 243-250

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